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  • Product: Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
  • CAS: 1029052-29-6

Core Science & Biosynthesis

Foundational

Exact mass and molecular weight of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a detailed technical overview of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, focusing on its fundamental physicochemical properties, particularly its exact mass and molecular weight, which are critical for its analytical characterization and application in drug discovery and development.

The strategic placement of the amino and carboxylate groups on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules.[3] Aminopyrazoles, in particular, have garnered substantial interest as scaffolds for the development of kinase inhibitors, a crucial class of therapeutics in oncology and immunology.[4][5] The ethyl group at the N1 position and the methyl ester at the C5 position further influence the compound's solubility, lipophilicity, and metabolic stability, all of which are key parameters in drug design.

This document serves as a comprehensive resource for researchers, providing not only the precise mass and weight data but also the underlying principles of their determination and their importance in experimental workflows.

Physicochemical Properties: Exact Mass and Molecular Weight

A precise understanding of a molecule's mass is fundamental to its identification and characterization. In mass spectrometry, two key terms are often used: exact mass and molecular weight. While related, they are distinct concepts.

Molecular Weight (also known as average molecular mass) is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

For Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, the key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[6][7]
Molecular Weight 169.18 g/mol [6][7]
Exact Mass 169.085126602 Da[8][9]
CAS Number 1029052-29-6[6]

The molecular formula, C₇H₁₁N₃O₂, dictates both the molecular weight and the exact mass. The molecular weight of 169.18 g/mol is a value commonly used in stoichiometric calculations for chemical reactions. The exact mass of 169.085126602 Da is a more precise value that would be observed in high-resolution mass spectrometry, allowing for unambiguous identification of the compound.

Molecular Structure

The structural arrangement of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is depicted below. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

Caption: 2D structure of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.

Experimental Characterization and Protocols

The identity and purity of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate are typically confirmed using a combination of analytical techniques, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being central to this process.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing its exact mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

  • Data Analysis: The measured m/z of the most intense peak corresponding to the [M+H]⁺ ion is compared to the theoretical exact mass of the protonated molecule. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While a detailed fragmentation analysis is beyond the scope of this guide, the pyrazole ring is known to undergo characteristic cleavages, such as the loss of N₂ or HCN.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected NMR signals for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate would confirm the presence of the ethyl group, the methyl ester, the amino group, and the pyrazole ring protons.

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting various diseases. The amino group serves as a key hydrogen bond donor, enabling interactions with protein targets, while the pyrazole ring acts as a stable, aromatic core.

Kinase Inhibition: A significant application of aminopyrazole derivatives is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazole moiety can be found in numerous potent and selective kinase inhibitors.

Anticancer and Anti-inflammatory Agents: Research has demonstrated the potential of pyrazole derivatives as anticancer and anti-inflammatory agents.[1][4] The ability of these compounds to modulate various signaling pathways makes them attractive candidates for the development of novel therapeutics in these areas.

The workflow for leveraging a compound like Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in a drug discovery program is illustrated below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Lead Generation cluster_2 Lead Optimization a Synthesis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate b Purity & Identity Confirmation (NMR, HRMS) a->b c Library Synthesis (Amide Couplings, etc.) b->c d High-Throughput Screening (e.g., Kinase Assays) c->d e Hit Identification d->e f Structure-Activity Relationship (SAR) Studies e->f g ADME/Tox Profiling f->g h In vivo Efficacy Studies g->h

Caption: A generalized workflow for the utilization of a chemical building block in drug discovery.

Conclusion

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a well-defined chemical entity with significant potential as a building block in the synthesis of biologically active molecules. Its precise molecular weight and exact mass are foundational to its reliable use in research and development. This guide has provided these core physicochemical properties, placed them in the context of their analytical determination, and highlighted the broader significance of the aminopyrazole scaffold in modern drug discovery. The information and protocols presented herein are intended to support the work of researchers and scientists in their efforts to develop the next generation of therapeutics.

References

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • PubChem. (+-)-Homohistidine. [Link]

  • PubChem. alpha-Methylhistidine. [Link]

Sources

Exploratory

Solubility profile of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in polar aprotic solvents

An In-Depth Technical Guide Topic: Solubility Profile of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in Polar Aprotic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract Methyl 3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Solubility Profile of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in Polar Aprotic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for understanding and determining its solubility profile in polar aprotic solvents.[1] By analyzing its molecular structure, we predict its solubility behavior and present a detailed, best-practice experimental protocol based on the isothermal shake-flask method for accurate and reproducible measurements. This document is intended to serve as a foundational resource for scientists, enabling them to effectively handle this compound and anticipate its behavior in various solvent systems critical to the drug development pipeline.

Introduction: The Significance of Solubility Profiling

In modern drug discovery, the physicochemical properties of new chemical entities (NCEs) are as crucial as their biological activity. Among these properties, solubility is a paramount factor that influences a compound's bioavailability, manufacturability, and therapeutic efficacy.[2][3] Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (C₇H₁₁N₃O₂) is a substituted pyrazole derivative, a class of compounds renowned for a wide spectrum of biological activities.[4] As a versatile intermediate, understanding its solubility is essential for:

  • Reaction Optimization: Ensuring the compound remains in solution for complete and efficient chemical synthesis.

  • Purification: Selecting appropriate solvents for techniques like recrystallization.[5]

  • Formulation Development: Designing stable and effective dosage forms for preclinical and clinical studies.[3]

  • Analytical Method Development: Preparing stock solutions and standards for quantification assays like HPLC.

This guide focuses specifically on polar aprotic solvents, which are frequently used in organic synthesis and for dissolving poorly water-soluble compounds for initial biological screening.[6]

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool.[7]

Key Structural Features of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate:

  • Pyrazole Ring: An aromatic heterocyclic ring that is inherently polar.[8]

  • Amino Group (-NH₂): Acts as a strong hydrogen bond donor.

  • Methyl Carboxylate Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor.

  • Ethyl Group (-CH₂CH₃): A non-polar, lipophilic moiety attached to a ring nitrogen.

Based on this structure, the compound possesses both polar, hydrogen-bonding functionalities and a degree of non-polar character. In polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—we can predict the following behavior:

  • Strong Solubility in DMSO and DMF: These are highly polar solvents with strong hydrogen bond accepting capabilities. They are expected to effectively solvate the pyrazole N-H and the amino group, leading to high solubility. DMSO is a common choice for compounds that are poorly soluble in other media.[6]

  • Moderate to Good Solubility in Acetonitrile and Acetone: These solvents are also polar aprotic but are less polar than DMSO and DMF.[6] They should still be effective solvents due to dipole-dipole interactions with the polar pyrazole core and ester group.

The solubility is a result of the solvent's ability to overcome the compound's crystal lattice energy—the energy holding the molecules together in a solid state.[5][8] Strong solute-solvent interactions are required to break these intermolecular forces.

Caption: Predicted interactions between the compound and a polar aprotic solvent.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, an experimental measurement is required. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its accuracy and reproducibility.[7][9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved states.[7][8] The concentration of the compound in the resulting saturated solution is then measured.

Materials and Equipment
  • Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (solid powder, >98% purity)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone), HPLC-grade

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications).[10]

    • Agitate the mixture for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][9][10] A preliminary time-course study can determine the minimum time required.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials and allow them to stand briefly to let the bulk of the solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter without disturbing the equilibrium.[7][10]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method).

    • Analyze the concentration of the diluted sample using a pre-validated HPLC method.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature.

Experimental_Workflow A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature for 24-72 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution & Analysis Dilute filtrate and quantify concentration using calibrated HPLC. D->E F Result Solubility (mg/mL or mol/L) at specified temperature. E->F

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Foundational

Crystal structure and X-ray diffraction of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate This guide provides a comprehensive technical overview for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and interpreting the crystal structure of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the complete experimental workflow, from synthesis to data interpretation, by drawing upon established methodologies and crystallographic data from closely related pyrazole analogues. This approach serves as a robust framework for researchers undertaking the structural analysis of this, or similar, novel compounds.

The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its metabolic stability and versatile chemical nature allow for the synthesis of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Compounds like Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction) feature this heterocyclic core, highlighting its importance in modern therapeutics.[1]

A detailed understanding of the three-dimensional structure of new pyrazole derivatives, such as Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, is paramount. Single-crystal X-ray diffraction provides precise atomic coordinates, revealing crucial information about molecular geometry, conformation, and the intermolecular interactions that govern the solid-state packing.[6] This knowledge is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.

  • Formulation Development: Understanding solid-state properties like polymorphism, solubility, and stability.

  • Computational Modeling: Providing an accurate empirical foundation for molecular docking and dynamics simulations.[7]

Part 1: Synthesis and Crystallization

The first critical phase of any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction analysis.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound involves the cyclocondensation of a hydrazine derivative with a β-ketoester, a well-established method for forming the pyrazole ring.[2][8] An alternative, robust pathway involves the reduction of a corresponding nitro-pyrazole precursor, which often yields clean products.[9]

A proposed method adapted from related syntheses is the catalytic hydrogenation of a nitro precursor:[9]

  • Starting Material: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylate.

  • Reaction Conditions: The nitro-precursor is dissolved in a suitable solvent, such as methanol.

  • Catalyst: 10% Palladium on activated carbon (Pd/C) is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1 atm) and stirred for 4-6 hours at room temperature.

  • Work-up and Purification: Upon reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography to yield the desired Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.[10]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable starting point for novel compounds.

Step-by-Step Protocol:

  • Purity Confirmation: Ensure the synthesized compound is of high purity (≥98%) using techniques like NMR and mass spectrometry.[11] Impurities can severely inhibit crystal growth.

  • Solvent Screening: Dissolve small amounts of the purified compound in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) to find one in which it is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. For the title compound, a polar solvent like methanol is a logical choice based on successful crystallization of similar amino-pyrazole esters.[10]

  • Evaporation Control: Transfer the solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the film. This allows for slow evaporation of the solvent over several days to a week.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor using a spatula or loop.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the workflow for determining the atomic structure from a single crystal.

Experimental and Analytical Workflow

The process follows a logical sequence from data collection to the final validation of the structural model.

G cluster_exp Experimental Phase cluster_analysis Computational Analysis crystal 1. Select & Mount Single Crystal xray 2. Mount on Diffractometer crystal->xray  Physical Handling data_coll 3. X-ray Data Collection (T ≈ 100 K) xray->data_coll solve 4. Structure Solution (e.g., Direct Methods) data_coll->solve Raw Diffraction Data refine 5. Structure Refinement (Full-Matrix Least-Squares on F²) solve->refine Initial Atomic Model validate 6. Validation & CIF Generation refine->validate Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded.

Table 1: Representative Data Collection and Refinement Parameters (Based on data for analogous pyrazole structures[10][12])

ParameterExpected Value / ConditionCausality and Rationale
Crystal Data
FormulaC₇H₁₁N₃O₂[9][11]Defines the atomic composition of the asymmetric unit.
Formula Weight169.18 g/mol [9][11]Used for density calculations.
Crystal SystemMonoclinic or TriclinicThese are common crystal systems for organic molecules of this type.[10][13]
Space GroupP2₁/c or P1Centrosymmetric space groups are common for achiral molecules.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)Molybdenum radiation provides good resolution for small organic molecules.
Temperature100(2) K or 273(2) K[10]Cryo-cooling reduces atomic thermal motion, leading to higher quality data at high diffraction angles.
Refinement
Refinement methodFull-matrix least-squares on F²Standard, robust method for refining crystallographic models.
R[F² > 2σ(F²)] (R₁)< 0.05A low R-factor indicates good agreement between the observed diffraction data and the calculated model.
wR(F²) (wR₂)< 0.15A weighted R-factor that accounts for all reflections; a key indicator of refinement quality.[10]
Goodness-of-fit (S)~1.0A value close to 1.0 indicates a good fit between the model and the data.[10]

Part 3: Structural Analysis and Interpretation

The refined crystallographic model provides a wealth of information about the molecule's structure and its interactions in the solid state.

Molecular Geometry

The core pyrazole ring is expected to be essentially planar due to its aromatic character.[10] The ethyl group at the N1 position and the methyl carboxylate group at the C5 position will be substituents on this plane. Key intramolecular features to analyze include:

  • Bond Lengths and Angles: These should be within the normal ranges for similar pyrazole structures.[10] Significant deviations could indicate electronic effects or strain.

  • Torsion Angles: The orientation of the ethyl and methyl carboxylate groups relative to the pyrazole ring will define the molecule's conformation.

Supramolecular Assembly and Hydrogen Bonding

The presence of an amino group (-NH₂) and a carbonyl oxygen (C=O) makes this molecule an excellent candidate for forming strong intermolecular hydrogen bonds. Based on analogous structures, it is highly probable that the amino group will act as a hydrogen bond donor and the carbonyl oxygen will act as an acceptor.[10][13]

These N—H···O interactions are expected to link adjacent molecules, potentially forming one-dimensional chains or more complex two-dimensional networks.[10][13] Analyzing these interactions is crucial as they dictate the crystal packing and significantly influence the material's physical properties.

Table 2: Anticipated Hydrogen Bond Geometry (Based on data for Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[10])

D—H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)Symmetry Operation
N—H···O~0.86~2.3~3.0~140e.g., x, y, z-1

(D = Donor atom (N); A = Acceptor atom (O))

Conclusion

This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. By following these field-proven protocols and leveraging data from analogous compounds, researchers can confidently approach the crystallographic characterization of this and other novel pyrazole derivatives. The resulting structural insights are indispensable for advancing rational drug design and understanding the fundamental solid-state chemistry of these vital heterocyclic compounds.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. Available at: [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (2017). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

Sources

Foundational

The Emerging Therapeutic Potential of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, Me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate and its analogs are gaining significant attention as promising therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this class of compounds, detailing their synthesis, physicochemical properties, and diverse biological activities. We will explore their emerging role as potent kinase inhibitors in oncology and inflammatory diseases, with a focus on their interactions with key signaling pathways such as FGFR, AXL, and p38 MAPK. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration and application of these promising molecules.

Introduction: The Significance of the Aminopyrazole Core

Pyrazole derivatives are a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms.[1] This fundamental structure imparts a unique combination of chemical properties, including aromaticity and the ability to participate in hydrogen bonding, making it a privileged scaffold in drug discovery.[2] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, further enhances its therapeutic potential by providing a key site for molecular interactions and functionalization.[3][4] These aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[5][6]

This guide focuses specifically on Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate and its derivatives, a subclass of aminopyrazoles characterized by an ethyl group at the N1 position, an amino group at the C3 position, and a methyl carboxylate at the C5 position. This specific arrangement of substituents has been shown to be a promising starting point for the development of targeted therapies.

Synthesis and Physicochemical Characterization

The synthesis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate derivatives can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a substituted hydrazine with a β-keto ester or a similar 1,3-dielectrophilic species.[3]

General Synthetic Pathway

A plausible and adaptable synthesis for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is outlined below. This protocol is a composite based on established methods for analogous compounds and can be optimized for specific derivatives.

Synthesis_Workflow reagent1 Ethyl Acetoacetate intermediate1 Diethyl 2-acetyl-3-oxobutanedioate reagent1->intermediate1 NaOEt, EtOH reagent2 Diethyl Oxalate reagent2->intermediate1 product Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate intermediate1->product 1. Reflux 2. Esterification (MeOH, H+) reagent3 Ethylhydrazine reagent3->product

Caption: A generalized synthetic workflow for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of the β-keto ester precursor

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl oxalate dropwise with stirring, maintaining the temperature below 10°C.

  • Subsequently, add ethyl acetoacetate dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting β-keto ester can be isolated through acidification and extraction.

Step 2: Cyclocondensation with Ethylhydrazine

  • Dissolve the synthesized β-keto ester in a suitable solvent, such as ethanol or acetic acid.

  • Add ethylhydrazine to the solution and reflux the mixture for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the ethyl ester of the pyrazole derivative.

Step 3: Transesterification to the Methyl Ester

  • Dissolve the purified ethyl ester in methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours.

  • After the reaction is complete, neutralize the acid and remove the methanol under reduced pressure.

  • The final product, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization.

Physicochemical Properties and Spectroscopic Data
PropertyPredicted/Analogous ValueReference
Molecular Formula C₇H₁₁N₃O₂[7][8]
Molecular Weight 169.18 g/mol [7][8]
Appearance White to off-white crystalline solid(Predicted)
Melting Point Not reported[8]
Boiling Point Not reported[8]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents(Predicted)

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl ester (a singlet), the amino group (a broad singlet), and the pyrazole ring proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ethyl group, the methyl ester, and the pyrazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Applications

Derivatives of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate have emerged as potent modulators of various biological pathways, with significant implications for the treatment of cancer and inflammatory diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a vital role in normal development and tissue homeostasis. However, aberrant FGFR signaling is a known driver in various cancers. Certain aminopyrazole derivatives have shown potent inhibitory activity against FGFRs.

FGFR_Pathway ligand FGF receptor FGFR ligand->receptor Binding & Dimerization downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) receptor->downstream Autophosphorylation inhibitor Aminopyrazole Derivative inhibitor->receptor Inhibition response Cell Proliferation, Angiogenesis downstream->response

Caption: Simplified FGFR signaling pathway and its inhibition by aminopyrazole derivatives.

3.1.2. AXL Receptor Tyrosine Kinase Inhibition

AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance. Aminopyrazole-based inhibitors have been developed to target AXL, thereby blocking its downstream signaling pathways that promote cell survival and migration.[9]

AXL_Pathway ligand Gas6 receptor AXL ligand->receptor Binding downstream Downstream Signaling (PI3K-AKT, NF-κB) receptor->downstream Activation inhibitor Aminopyrazole Derivative inhibitor->receptor Inhibition response Cell Survival, Metastasis downstream->response

Caption: A simplified representation of the AXL signaling pathway and its inhibition.

Anti-inflammatory Activity: Modulation of the p38 MAPK Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of the inflammatory response. Aminopyrazole derivatives have been identified as potent inhibitors of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.

p38_MAPK_Pathway stimulus Stress/Cytokines mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Transcription Factors p38->downstream inhibitor Aminopyrazole Derivative inhibitor->p38 Inhibition response Inflammatory Cytokine Production downstream->response

Caption: The p38 MAPK signaling cascade and its inhibition by aminopyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate derivatives can be significantly influenced by modifications at various positions of the pyrazole ring.

  • N1-Substitution: The ethyl group at the N1 position contributes to the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties. Altering the N1-substituent is a common strategy to optimize the drug-like properties of these compounds.

  • C3-Amino Group: The amino group at the C3 position is often crucial for binding to the target protein, typically forming key hydrogen bond interactions within the active site of kinases.

  • C5-Carboxylate Group: The methyl carboxylate at the C5 position can also be modified to explore interactions with the target protein or to attach linkers for further functionalization, such as in the development of PROTACs.

Future Directions and Conclusion

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to potently and often selectively inhibit key protein kinases makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Optimization of Potency and Selectivity: Fine-tuning the substituents on the pyrazole core to enhance binding affinity for specific kinase targets while minimizing off-target effects.

  • Pharmacokinetic Profiling: In-depth studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: Translation of promising in vitro results to preclinical animal models to assess their therapeutic efficacy and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases where the targeted kinases play a pathogenic role.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.
  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Kandhavelu, J., et al. (2020). A pathway map of AXL receptor-mediated signaling network.
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). AXL (AXL receptor tyrosine kinase). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the FGFR signaling pathway. Retrieved from [Link]

  • Kandasamy, K., et al. (2012). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2012, 231352.
  • Cuadrado, A., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The FEBS journal, 277(21), 4410-4417.
  • ResearchGate. (n.d.). p38 MAPK diversity in structure and activation. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of Axl signaling pathway. Retrieved from [Link]

  • Frontiers. (n.d.). Gas6/AXL pathway: immunological landscape and therapeutic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the four major FGFR signalling pathways. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Maples Publications. (n.d.). The Role of MAPK/p38 Signalling Pathway in Cancer. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Application Note & Synthesis Protocol A Detailed, Step-by-Step Protocol for the Regioselective Synthesis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Abstract Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

A Detailed, Step-by-Step Protocol for the Regioselective Synthesis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Abstract

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a specific arrangement of hydrogen bond donors, acceptors, and a modifiable ester group, makes it a key intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a robust, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and present a self-validating protocol complete with characterization benchmarks.

Core Synthetic Strategy & Mechanistic Rationale

The synthesis of the 1,3,5-substituted pyrazole core is most effectively achieved through a cyclocondensation reaction. This classic approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic synthon. For the target molecule, the strategy hinges on the reaction between ethylhydrazine and an activated three-carbon precursor, methyl 2-cyano-3-ethoxyacrylate .

This method is highly efficient and offers excellent control over regioselectivity. The choice of starting materials is critical:

  • Ethylhydrazine: Serves as the N-N dinucleophile. Using the substituted ethylhydrazine directly incorporates the N-1 ethyl group in a single step.

  • Methyl 2-cyano-3-ethoxyacrylate: This molecule is an ideal 1,3-dielectrophile. It contains the required carbon backbone and functionalities: the methyl ester (precursor to the 5-carboxylate), the nitrile (precursor to the 3-amino group), and an ethoxy leaving group that activates the double bond for nucleophilic attack.

The general workflow for this synthesis is illustrated below.

G cluster_0 Starting Materials A Ethylhydrazine (N-N Dinucleophile) C Cyclocondensation Reaction A->C B Methyl 2-cyano-3-ethoxyacrylate (C3 Synthon) B->C D Work-up & Purification C->D Crude Product E Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (Final Product) D->E Purified Product

Caption: High-level workflow for the synthesis protocol.

Reaction Mechanism

The reaction proceeds through a well-established cascade of Michael addition, intramolecular cyclization, and aromatization.[1][2]

  • Michael Addition: The more nucleophilic, unsubstituted -NH₂ group of ethylhydrazine attacks the electron-deficient β-carbon of the acrylate. This is the initial and regiochemistry-determining step.

  • Intramolecular Cyclization: The intermediate undergoes a 5-exo-trig cyclization, where the internal nitrogen atom attacks the electrophilic carbon of the nitrile group.

  • Aromatization: The resulting intermediate rapidly tautomerizes to form the stable, aromatic pyrazole ring, yielding the final product.

The detailed mechanism is depicted below.

G Reactants Ethylhydrazine + Methyl 2-cyano-3-ethoxyacrylate -> Step1 [1] Michael Addition -> Reactants->Step1 Intermediate1 Adduct Intermediate -> Step1->Intermediate1 Step2 [2] Intramolecular Cyclization -> Intermediate1->Step2 Intermediate2 Cyclized Intermediate -> Step2->Intermediate2 Step3 [3] Tautomerization & Aromatization -> Intermediate2->Step3 Product Final Product Step3->Product

Caption: The key mechanistic steps of the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol details the synthesis from commercially available starting materials. The initial step, the preparation of methyl 2-cyano-3-ethoxyacrylate from methyl cyanoacetate and triethyl orthoformate, is a standard procedure and is assumed to be completed beforehand.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-cyano-3-ethoxyacrylate≥97%Sigma-AldrichStore under inert gas.
Ethylhydrazine oxalate98%TCI ChemicalsA stable salt form of ethylhydrazine.
Sodium Ethoxide (NaOEt)21% solution in EtOHAcros OrganicsHighly basic and moisture-sensitive.
Ethanol (EtOH), Anhydrous≥99.5%Fisher ScientificUsed as the reaction solvent.
Diethyl Ether (Et₂O)ACS GradeVWRFor washing the product.
Deionized Water-In-houseFor work-up.
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Buchner funnel and filter paper--
Quantitative Data
ReagentMol. Wt. ( g/mol )Amount UsedMoles (mmol)Equivalents
Methyl 2-cyano-3-ethoxyacrylate155.157.76 g50.01.0
Ethylhydrazine oxalate150.137.51 g50.01.0
Sodium Ethoxide (21% soln)68.0516.2 g50.01.0
Ethanol, Anhydrous46.07100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.

  • Liberation of Free Hydrazine: To the flask, add anhydrous ethanol (50 mL) and ethylhydrazine oxalate (7.51 g, 50.0 mmol). Begin stirring to form a slurry. Carefully add the sodium ethoxide solution (16.2 g, 50.0 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 20 minutes. Causality Note: Sodium ethoxide is a strong base used to deprotonate the ethylhydrazine oxalate salt, liberating the free ethylhydrazine nucleophile in situ. This is a safer and more practical approach than handling pure, volatile ethylhydrazine.

  • Addition of Electrophile: Dissolve methyl 2-cyano-3-ethoxyacrylate (7.76 g, 50.0 mmol) in 50 mL of anhydrous ethanol. Add this solution to the reaction flask containing the free ethylhydrazine.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acrylate spot has been consumed.

  • Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1 hour to facilitate precipitation of the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the white to off-white crystalline solid under vacuum at 40-50°C to a constant weight.

Expected Results
  • Yield: 7.2 - 8.0 g (85-95% of the theoretical 8.46 g).

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Approximately 145-148°C.

  • Characterization: The identity and purity of the product, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1029052-29-6), should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Safety Precautions

  • Hydrazine Derivatives: Ethylhydrazine oxalate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Sodium Ethoxide: This reagent is corrosive and reacts violently with water. Handle under an inert atmosphere if possible and prevent contact with skin and eyes.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present in the vicinity.

References

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

Sources

Application

Application Note: Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary The pyrazole ring is a foundational privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted therapeutics ranging from protein kinase inhibitors (PKIs) to anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a foundational privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted therapeutics ranging from protein kinase inhibitors (PKIs) to anti-inflammatory agents[1]. Specifically, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1029052-29-6) serves as a highly versatile, trifunctional building block[2]. By offering a locked tautomeric state, a hydrogen-bonding hinge-binding motif, and a readily derivatizable ester handle, this molecule accelerates the discovery of novel chemical entities targeting complex pathologies, including gatekeeper-mutant kinases and metabolic enzymes[3],[4].

Physicochemical & Structural Profiling

Before integrating this building block into synthetic pipelines, it is critical to understand its baseline physicochemical properties, which dictate its behavior in both synthetic reactions and biological environments[2].

PropertyValuePharmacological Relevance
CAS Number 1029052-29-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₁₁N₃O₂Low molecular weight (169.18 g/mol ) ensures high ligand efficiency.
SMILES O=C(OC)C1=CC(=NN1CC)NEncodes the exact regiochemistry of the N-ethyl group.
H-Bond Donors 1 (Primary Amine)Critical for anchoring to the ATP-binding hinge region of kinases.
H-Bond Acceptors 4 (N, O atoms)Facilitates diverse binding interactions within target active sites.
Structural Motif AminopyrazoleActs as an adenine bioisostere in ATP-competitive inhibitors.

Mechanistic Insights: The Aminopyrazole Pharmacophore (E-E-A-T)

As an Application Scientist, I emphasize that selecting a building block is not merely about synthetic convenience; it is about pre-encoding biological efficacy. The structural features of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate provide three distinct pharmacological advantages:

  • The 3-Amino Group (Hinge-Binding Motif): The 3-aminopyrazole core acts as a classic hydrogen bond donor-acceptor system. This motif perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the sterically occluded hinge region of kinases such as FGFR[3] and CDK2[5].

  • The N1-Ethyl Group (Lipophilic Vector & Tautomer Lock): Unsubstituted pyrazoles suffer from annular tautomerism, complicating structure-activity relationship (SAR) elucidation. Alkylation at the N1 position with an ethyl group locks the tautomeric state. Furthermore, the ethyl chain acts as a lipophilic vector that occupies specific hydrophobic pockets adjacent to the ATP-binding site, significantly improving membrane permeability and cellular potency[3].

  • The 5-Carboxylate Group (Synthetic Handle): The methyl ester is a highly stable yet reactive handle. It can be selectively saponified to the corresponding acid and coupled with various amines. This specific derivatization strategy has been successfully utilized to discover potent Monoacylglycerol Lipase (MAGL) inhibitors[4] and novel anti-inflammatory agents[6].

Application Workflows & Methodologies

To maximize the utility of this building block, divergent synthetic strategies are employed. The workflow below illustrates how a single core can be expanded into diverse chemical space.

Workflow A Methyl 3-amino-1-ethyl -1H-pyrazole-5-carboxylate (Core Building Block) B C5-Carboxylic Acid (Intermediate) A->B LiOH, THF/H2O Saponification D C3-Urea Derivatives (e.g., Kinase Inhibitors) A->D Isocyanate, Pyridine Urea Formation E C3-Aryl Amines (e.g., FGFR Inhibitors) A->E Aryl Halide, Pd-Cat Buchwald-Hartwig C C5-Amide Derivatives (e.g., MAGL Inhibitors) B->C Amine, HATU, DIPEA Amidation

Caption: Divergent synthetic workflow utilizing Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.

Protocol 1: C5-Ester Saponification and Subsequent Amide Coupling

This self-validating protocol is designed to derivatize the C5 position while preserving the integrity of the 3-amino group.

Step 1: Mild Saponification

  • Procedure: Dissolve Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1, 0.2 M). Add LiOH·H₂O (2.0 eq) and stir at 25°C for 4–6 hours.

  • Causality & Insight: The ternary solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide salt, promoting homogeneous reaction kinetics. LiOH is explicitly chosen over NaOH to provide mild saponification, preventing base-catalyzed degradation of the pyrazole ring.

  • Validation: Monitor via LC-MS. Upon complete consumption of the starting material, acidify the mixture with 1M HCl to pH 3–4. Crucial: Do not over-acidify, as the product must reach its isoelectric point to precipitate efficiently without forming a highly water-soluble hydrochloride salt. Filter and dry the resulting carboxylic acid.

Step 2: Amide Coupling

  • Procedure: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to pre-activate the acid. Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 12 hours.

  • Causality & Insight: HATU is selected as the coupling reagent due to its exceptional efficiency in forming amides from electron-deficient pyrazole-5-carboxylic acids, minimizing epimerization and maximizing yield[4].

Protocol 2: C3-Amino Derivatization via Urea Formation

Ureas are critical hydrogen-bonding pharmacophores in many kinase inhibitors, particularly those targeting the DFG-out inactive conformation.

  • Procedure: Dissolve the building block (or its C5-amide derivative) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add the desired aryl isocyanate (1.1 eq) followed by pyridine (2.0 eq). Stir the reaction at 40°C for 12–16 hours.

  • Causality & Insight: Anhydrous conditions are absolute prerequisites to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would lead to symmetric urea byproducts. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the attack of the weakly nucleophilic 3-amino group on the isocyanate carbon.

Pharmacological Applications & Quantitative Data

Derivatives of the aminopyrazole scaffold have demonstrated profound efficacy across multiple therapeutic areas. The diagram below illustrates the mechanism by which these derivatives disrupt oncogenic signaling.

Mechanism A Extracellular Growth Factors (e.g., FGF) B FGFR Tyrosine Kinase (Wild-Type & Gatekeeper Mutants) A->B Ligand Binding & Dimerization D Downstream Signaling Cascades (MAPK / STAT / PI3K) B->D Kinase Phosphorylation C Aminopyrazole Inhibitor (Hinge-Binding Pharmacophore) C->B ATP-Competitive Inhibition (Covalent or Reversible) E Tumor Cell Proliferation & Survival D->E Gene Transcription

Caption: Mechanism of action for aminopyrazole-derived inhibitors targeting the FGFR signaling pathway.

The following table summarizes the quantitative pharmacological impact of optimizing the aminopyrazole core across various drug discovery campaigns:

Target / Disease ModelDerivative ClassKey Quantitative MetricMechanism of ActionSource
FGFR3 (WT & V555M) Aminopyrazole acrylamidesIC₅₀ < 1 μMCovalent binding to P-loop cysteine, overcoming gatekeeper mutations.[3]
CDK2 / Cancer Pyrazole-3-carboxamidesIC₅₀ = 6 nM – 0.35 μMATP-competitive hinge binding; induces tumor cell apoptosis.[5]
MAGL / Ovarian Cancer 1,5-Diphenylpyrazole-3-carboxamidesKᵢ = 412 nMReversible active site inhibition; blocks cancer cell proliferation.[4]
Inflammation (In vivo) Ethyl 5-(substituted)-pyrazolesSignificant % inhibitionModulation of inflammatory cascades in rat paw edema models.[6]

References

  • ChemScene. Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Product Information.2

  • ACS Medicinal Chemistry Letters (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.3

  • MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.1

  • Journal of Medicinal Chemistry (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors.4

  • RSC Advances (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.5

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry / ResearchGate (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.6

Sources

Method

Application Note: Regioselective N-Alkylation Techniques for the Synthesis of 1-Ethyl-1H-Pyrazoles

Executive Summary The synthesis of N-alkylated pyrazoles is a foundational transformation in the development of modern pharmaceuticals, agrochemicals, and functional materials. However, the inherent tautomerism of unsymm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-alkylated pyrazoles is a foundational transformation in the development of modern pharmaceuticals, agrochemicals, and functional materials. However, the inherent tautomerism of unsymmetrical 1H-pyrazoles presents a persistent synthetic hurdle: distinguishing between the N1 and N2 positions during alkylation. This application note provides an authoritative, in-depth guide to achieving high regioselectivity in the synthesis of 1-ethyl-1H-pyrazoles. By dissecting the mechanistic causality behind base-solvent interactions and introducing cutting-edge biocatalytic methods, this guide equips drug development professionals with field-proven, self-validating protocols.

Mechanistic Principles of Regioselectivity

When a 3-substituted 1H-pyrazole is subjected to an ethylating agent (e.g., iodoethane or diethyl sulfate), the reaction typically yields a mixture of 1-ethyl-3-substituted (N1) and 1-ethyl-5-substituted (N2) regioisomers. Controlling this outcome requires a precise manipulation of the transition state.

Steric vs. Electronic Control

The N1 position is generally less sterically hindered than the N2 position, which sits adjacent to the C3 substituent. Under kinetically controlled conditions, steric repulsion dominates the transition state, naturally favoring N1-ethylation[1]. However, if the reaction is allowed to reach thermodynamic equilibrium, or if the transition state is altered by tight ion-pairing, the ratio of N2 isomer can increase significantly.

Solvent and Base Causality

The choice of base and solvent is the primary driver of regioselectivity. Utilizing a weak base like potassium carbonate ( K2​CO3​ ) in a highly polar aprotic solvent like dimethyl sulfoxide (DMSO) effectively solvates the potassium cation. This solvation leaves the pyrazolide anion "naked" and highly reactive, amplifying its sensitivity to the steric bulk of the C3 substituent and driving >95% N1 selectivity[2]. Conversely, using sodium hydride (NaH) in tetrahydrofuran (THF) often results in tighter ion-pairing, which blunts the steric discrimination of the anion and yields a higher proportion of the undesired N2 isomer.

Functional Group Tuning

The electronic nature of the C3 substituent can drastically alter the nucleophilicity of the adjacent nitrogen. For instance, strongly electron-withdrawing groups (e.g., −CF3​ ) can necessitate base tuning (such as switching from K2​CO3​ to NaH) to prevent the formation of regioisomeric mixtures, demonstrating that the substrate's electronic profile must dictate the choice of reagents[3].

MechanisticPathway P 3-Substituted 1H-Pyrazole Base Deprotonation (K2CO3 / DMSO) P->Base Anion Naked Pyrazolide Anion (Highly Reactive) Base->Anion TS1 Sterically Unhindered TS (Attack at N1) Anion->TS1 + Iodoethane (Kinetic Control) TS2 Sterically Hindered TS (Attack at N2) Anion->TS2 + Iodoethane (Steric Clash) N1 1-Ethyl-3-substituted 1H-pyrazole (Major) TS1->N1 Fast Pathway N2 1-Ethyl-5-substituted 1H-pyrazole (Minor) TS2->N2 Slow Pathway

Fig 1. Mechanistic pathway of base-mediated regioselective N-ethylation of pyrazoles.

Quantitative Data: Base and Solvent Influence

To illustrate the causality of reagent selection, Table 1 summarizes the quantitative impact of various conditions on the ethylation of a standard 3-substituted pyrazole model.

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity for Pyrazole Ethylation

BaseSolventAlkylating AgentTemp (°C)Yield (%)N1:N2 RatioMechanistic Driver
K2​CO3​ DMSOIodoethane2585>95:5 Naked anion; high steric sensitivity[2]
NaH THFIodoethane0 to 257880:20 Tight ion-pairing; reduced steric bias
Cs2​CO3​ DMFBromoethane608290:10 Moderate cation solvation
Engineered MTaseAq. BufferIodoethane30>90>99:1 Active site steric constraint[4]

Advanced Biocatalytic Ethylation

While base-mediated alkylation is the industry standard, recent advancements have introduced engineered methyltransferases (MTases) capable of utilizing simple haloalkanes (like iodoethane) to achieve unprecedented >99% regioselectivity[4]. By confining the pyrazole substrate within a highly specific enzyme active pocket, the transition state for N2 alkylation is completely sterically blocked. This offers a purely regiodivergent, green alternative to transition-metal catalysis or harsh basic conditions, particularly valuable for late-stage functionalization of complex drug intermediates.

Experimental Protocol: Chemoselective Base-Mediated N-Ethylation

The following protocol is designed as a self-validating system for the synthesis of 1-ethyl-3-substituted-1H-pyrazoles.

Objective: Synthesize 1-ethyl-3-substituted-1H-pyrazole with >95% regioselectivity. Reagents: 3-substituted 1H-pyrazole (1.0 equiv), K2​CO3​ (1.2 equiv, finely powdered), Iodoethane (1.1 equiv), Anhydrous DMSO (0.5 M relative to substrate).

Step-by-Step Methodology:
  • Substrate Solvation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the 3-substituted 1H-pyrazole (1.0 equiv). Add anhydrous DMSO to achieve a 0.5 M concentration.

    • Causality: DMSO's high dielectric constant effectively solvates the potassium cation, generating a highly reactive pyrazolide anion that is exquisitely sensitive to steric hindrance[2].

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.2 equiv) in one portion at 25 °C. Stir the suspension for 30 minutes.

    • Validation Check: The mixture will visibly transition from a clear solution to a cloudy suspension as the insoluble potassium pyrazolide salt forms.

  • Ethylation: Dropwise add iodoethane (1.1 equiv) over 10 minutes via a syringe. Maintain the reaction temperature strictly at 25 °C.

    • Causality: Keeping the temperature ambient ensures the reaction remains under kinetic control, preventing the thermodynamic equilibration that would increase the yield of the undesired N2 isomer[1].

  • In-Process Control (Monitoring): After 2 hours, sample the reaction mixture. Dilute 10 µL of the mixture in 1 mL of ethyl acetate, wash with water, and analyze via GC-MS or TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting material peak should be consumed (>95% conversion). The N1 isomer typically elutes slightly faster (higher Rf) than the more polar N2 isomer on normal-phase silica.

  • Quench and Extraction: Pour the reaction mixture into ice-cold distilled water (5 volumes relative to DMSO) to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL).

    • Causality: Extensive brine washing is mandatory to completely partition residual DMSO into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to isolate the pure 1-ethyl-3-substituted-1H-pyrazole.

ExperimentalWorkflow S1 1. Substrate Solvation (DMSO) S2 2. Base Addition (K2CO3, 25°C) S1->S2 S3 3. Ethylation (Add Et-I) S2->S3 S4 4. In-Process Control (GC-MS) S3->S4 S5 5. Aqueous Quench S4->S5 S6 6. Flash Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for regioselective 1-ethyl-1H-pyrazole synthesis.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry URL:[Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes Angewandte Chemie International Edition (NIH) URL: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (NIH) URL:[Link]

Sources

Application

Site-Selective Amidation Strategies for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Introduction & Chemical Context Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a highly versatile, bifunctional heterocyclic building block frequently utilized in the design of kinase inhibitors (e.g., AXL inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a highly versatile, bifunctional heterocyclic building block frequently utilized in the design of kinase inhibitors (e.g., AXL inhibitors) and anti-inflammatory agents[1]. The molecule presents two distinct sites for amidation: the 3-amino group (acting as a nucleophile) and the 5-methyl ester (acting as an electrophile).

Achieving site-selective amidation requires a deep understanding of the inherent electronic properties of the pyrazole core. This application note provides validated, self-consistent protocols for the selective amidation of both functional groups, detailing the mechanistic rationale behind the choice of reagents and conditions.

DivergentPathways Core Methyl 3-amino-1-ethyl- 1H-pyrazole-5-carboxylate PathA Pathway A: N-Acylation of 3-Amino Group Core->PathA HATU / R-COOH PathB Pathway B: Amidation of 5-Methyl Ester Core->PathB AlMe3 / R-NH2 ProdA Methyl 3-amido-1-ethyl- 1H-pyrazole-5-carboxylate PathA->ProdA ProdB 3-amino-1-ethyl- 1H-pyrazole-5-carboxamide PathB->ProdB

Divergent site-selective amidation pathways for the bifunctional pyrazole scaffold.

Pathway A: N-Acylation of the 3-Amino Group

Mechanistic Insight

The 3-amino group of the pyrazole ring exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. This deactivation is caused by the delocalization of the nitrogen lone pair into the electron-deficient pyrazole ring system[2]. Consequently, standard amide coupling conditions (e.g., DCC or EDC alone) often result in sluggish kinetics and poor conversions.

To overcome this kinetic barrier, potent uronium-based coupling reagents like HATU are required. HATU is highly efficient because it forms a highly reactive 7-azabenzotriazole active ester, driving the acylation of weak, sterically hindered nucleophiles to completion while minimizing side reactions[3].

Protocol 1: HATU-Mediated N-Acylation
  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the active ester[3].

  • Coupling : Add Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) to the activated mixture. Heat the reaction to 50°C, as the deactivated nature of the 3-aminopyrazole often requires mild thermal energy for optimal conversion[1].

  • Work-up : After 12-16 hours (monitor conversion by LC-MS), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the N-acylated product.

Pathway B: Direct Amidation of the 5-Methyl Ester

Mechanistic Insight

Direct aminolysis of unactivated methyl esters with aliphatic or aromatic amines is kinetically unfavorable and typically requires harsh conditions (e.g., high heat or microwave irradiation)[4]. To facilitate this transformation under mild conditions, trimethylaluminum (AlMe₃) is employed as a stoichiometric promoter. AlMe₃ reacts with the incoming amine to liberate methane gas and form a highly nucleophilic dimethylaluminum amide intermediate. This intermediate readily attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to yield the desired 5-carboxamide[5].

AlMe3Mechanism Step1 Amine + AlMe3 Step2 Dimethylaluminum Amide (Active Nucleophile) Step1->Step2 -CH4 Step3 Attack on 5-Methyl Ester Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Target 5-Carboxamide Step4->Step5 -AlMe2OMe

Mechanism of AlMe3-promoted direct amidation of unactivated methyl esters.

Protocol 2: AlMe₃-Promoted Direct Amidation

(Critical Safety Note: AlMe₃ is highly pyrophoric. Handle strictly under an inert atmosphere using proper Schlenk techniques.)

  • Intermediate Formation : Dissolve the desired amine (2.0 eq) in anhydrous toluene (0.2 M) under argon. Cool the solution to 0°C.

  • AlMe₃ Addition : Carefully add a solution of AlMe₃ (2.0 M in toluene, 2.0 eq) dropwise. Stir at room temperature for 30 minutes until methane gas evolution ceases, indicating the complete formation of the dimethylaluminum amide[5].

  • Ester Addition : Add Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) as a solution in anhydrous toluene.

  • Heating : Heat the reaction mixture to 80°C for 4-8 hours. Monitor the disappearance of the starting ester via TLC or LC-MS.

  • Quenching : Cool the mixture to 0°C. Carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour to break up the aluminum emulsion and form a clear biphasic mixture.

  • Isolation : Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the 5-carboxamide.

Data Presentation

The following table summarizes the quantitative data, reaction parameters, and typical yields for the discussed site-selective amidation strategies.

StrategyTarget SitePrimary ReagentsSolventTempTimeTypical Yield
Pathway A 3-Amino GroupHATU, DIPEA, R-COOHDMF50°C12-16 h65-85%
Pathway B (Direct) 5-Methyl EsterAlMe₃, R-NH₂Toluene80°C4-8 h70-90%
Pathway B (Two-Step) 5-Methyl Ester1. LiOH 2. EDC/HOBt, R-NH₂1. THF/H₂O 2. DCMRT1. 2 h 2. 12 h60-80% (over 2 steps)

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • AlMe3-Promoted Formation of Amides from Acids and Amines Source: ACS Publications (Organic Letters) URL: [Link][5]

Sources

Method

Preparation of pyrazolo[3,4-d]pyrimidines from 3-amino-pyrazole-5-carboxylates

Application Note: Advanced Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Carboxylates Introduction & Mechanistic Rationale Pyrazolo[3,4-d]pyrimidines are privileged, bioisosteric scaffolds of naturally occur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Carboxylates

Introduction & Mechanistic Rationale

Pyrazolo[3,4-d]pyrimidines are privileged, bioisosteric scaffolds of naturally occurring purines (e.g., adenine and guanine)[1]. Because of their structural mimicry, they are foundational to the development of numerous FDA-approved kinase inhibitors, antiviral agents, and metabolic modulators (such as allopurinol and ibrutinib)[1][2].

When synthesizing this bicyclic system from pyrazole precursors, regiochemistry is the primary bottleneck. The pyrimidine ring must be annulated across the C3 and C4 positions of the pyrazole core[3]. This presents a strategic divergence based on the starting material:

  • The Classical Route (5-amino-pyrazole-4-carboxylates): The reactive amino and carboxylate groups are already situated ortho to each other. This proximity allows for direct, one-pot cyclization with reagents like formamide or urea[1][4].

  • The Advanced Route (3-amino-pyrazole-5-carboxylates): In these precursors, the C4 position is unsubstituted, meaning the reactive handles are separated. To construct the [3,4-d] fusion, the C4 position must first undergo targeted electrophilic functionalization (e.g., via Vilsmeier-Haack formylation) to provide the necessary adjacent reactive centers prior to pyrimidine ring closure[5].

Retrosynthetic Strategies & Regiochemical Control

SynthesisWorkflow A 3-Amino-pyrazole- 5-carboxylate B C4-Functionalization (Vilsmeier-Haack) A->B Electrophilic Substitution C 3-Amino-4-formyl- pyrazole-5-carboxylate B->C POCl3, DMF D Pyrimidine Annulation (Amidines / Base) C->D Condensation E Pyrazolo[3,4-d]pyrimidine Derivatives D->E Cyclization

Retrosynthetic pathways for Pyrazolo[3,4-d]pyrimidine assembly from aminopyrazole precursors.

Experimental Protocols (Self-Validating Systems)

As a best practice in medicinal chemistry, every synthetic step must be self-validating. The following protocols detail the causality behind the reagents chosen and the analytical markers required to verify success.

Protocol A: C4-Formylation of 3-Amino-pyrazole-5-carboxylate
  • Causality: The 3-amino group strongly donates electron density into the pyrazole π -system via resonance, rendering the C4 position highly nucleophilic. The Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF) forms a highly electrophilic chloromethyleniminium ion that selectively attacks this C4 position.

  • Step-by-Step:

    • Cool anhydrous DMF (10 equiv) to 0 °C under an inert argon atmosphere.

    • Dropwise add POCl₃ (1.2 equiv) to form the Vilsmeier complex, maintaining the temperature below 5 °C to prevent thermal degradation of the reactive species.

    • Add 3-amino-pyrazole-5-carboxylate (1.0 equiv) portion-wise.

    • Heat the mixture to 80 °C for 4 hours.

    • Quench the reaction by pouring it over crushed ice and neutralize with saturated aqueous Na₂CO₃ to hydrolyze the iminium intermediate into the aldehyde.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears. Confirm the intermediate via ¹H NMR; the appearance of a distinct, highly deshielded aldehyde proton singlet at δ 9.8–10.2 ppm validates successful C4-formylation.

Protocol B: Pyrimidine Annulation via Amidine Condensation
  • Causality: The 3-amino group (nucleophile) and the newly installed 4-formyl group (electrophile) form a perfect 1,3-dielectrophilic/nucleophilic pocket. Reacting this intermediate with an amidine in a basic medium drives a double condensation. The base deprotonates the amidine, enhancing its nucleophilicity to attack the formyl group, which triggers an intramolecular cyclization with the 3-amino group to close the pyrimidine ring[5].

  • Step-by-Step:

    • Dissolve the 3-amino-4-formyl-pyrazole-5-carboxylate intermediate in absolute ethanol.

    • Add formamidine acetate (1.5 equiv) and sodium ethoxide (2.0 equiv).

    • Reflux the mixture for 6–8 hours.

    • Concentrate the solvent in vacuo and precipitate the product using cold water.

  • Self-Validation: LC-MS will reveal the [M+H]⁺ mass of the cyclized pyrazolo[3,4-d]pyrimidine. ¹H NMR will show the disappearance of the aldehyde proton and the emergence of a highly deshielded pyrimidine C6 proton singlet at δ 8.5–9.0 ppm.

Protocol C: Direct Annulation of 5-Amino-pyrazole-4-carboxylate (Classical Route)
  • Causality: For researchers utilizing the ortho-substituted tautomer/isomer, formamide acts as both the solvent and the C1 source (providing the N-C-N bridge). High thermal energy (180 °C) is required to drive the initial transamidation of the ester, followed by dehydrative cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core[1][4].

  • Step-by-Step:

    • Suspend 5-amino-pyrazole-4-carboxylate in excess formamide (10 volumes).

    • Heat the mixture to 180 °C for 8 hours under a reflux condenser.

    • Cool to room temperature and pour into ice water to precipitate the product.

  • Self-Validation: IR spectroscopy will confirm cyclization through the shift of the ester carbonyl stretch (~1710 cm⁻¹) to a characteristic pyrimidinone lactam carbonyl stretch (~1680 cm⁻¹).

Quantitative Data Presentation

Starting PrecursorReagents / CatalystTemp / TimeYield (%)Key Analytical Marker
3-Amino-pyrazole-5-carboxylate POCl₃, DMF (Vilsmeier)80 °C, 4 h75–82%¹H NMR: Aldehyde peak at δ 9.8–10.2 ppm
3-Amino-4-formyl-pyrazole-5-carboxylate Formamidine acetate, NaOEtReflux, 8 h68–74%¹H NMR: Pyrimidine C6-H at δ 8.5–9.0 ppm
5-Amino-pyrazole-4-carboxylate Formamide (neat)180 °C, 8 h80–85%IR: Lactam C=O stretch at ~1680 cm⁻¹

Biological Applications & Target Pathways

Pyrazolo[3,4-d]pyrimidines are highly potent ATP-competitive inhibitors. Because they mimic the adenine ring of ATP, they anchor deeply into the hinge region of kinases (e.g., EGFR, SRC, and BTK) via critical hydrogen bonds[1]. Specifically, the N1 and N-C4 atoms of the pyrazolo[3,4-d]pyrimidine scaffold interact directly with the backbone amides of the kinase hinge (such as Met793 in EGFR), effectively blocking ATP binding and shutting down downstream oncogenic phosphorylation cascades.

KinaseInhibition A Pyrazolo[3,4-d]pyrimidine (ATP Competitive Inhibitor) B Kinase Hinge Region (e.g., EGFR, SRC) A->B Binds to C H-Bond Formation (N1 & N-C4) B->C Anchors via D Blockade of ATP Binding C->D Leads to E Inhibition of Phosphorylation Cascades D->E Triggers F Cell Cycle Arrest & Apoptosis E->F Phenotypic Result

Mechanism of action for Pyrazolo[3,4-d]pyrimidines as ATP-competitive kinase inhibitors.

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold Source: ResearchGate URL: [Link]

  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Advances (NIH PMC) URL: [Link]

  • Title: Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines Source: Journal of the American Chemical Society URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in Modern Agrochemical Synthesis

Authored by: A Senior Application Scientist Foreword: The Pyrazole Scaffold as a Cornerstone of Crop Protection The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold as a Cornerstone of Crop Protection

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the agrochemical industry.[1][2] Its unique electronic properties and structural versatility have enabled the development of a multitude of highly effective fungicides, insecticides, and herbicides.[3][4] These compounds often function by targeting specific biological pathways in pests and weeds, offering high efficacy and, in many cases, favorable safety profiles. Within this important class of molecules, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 1029052-29-6) has emerged as a critical and versatile building block for the synthesis of next-generation agrochemicals.[5]

This technical guide provides an in-depth exploration of the applications of this key intermediate. It is designed for researchers and process chemists, offering not just synthetic protocols, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Synthesis of Advanced Pyrazole-Based Fungicides

Pyrazole-containing fungicides have revolutionized disease control in modern agriculture. A prominent example is Pyraclostrobin, a broad-spectrum fungicide that acts by inhibiting the mitochondrial respiration of fungi.[6][7] The synthesis of such complex molecules often relies on the strategic functionalization of a pre-formed pyrazole core. Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate provides an ideal starting point for creating novel fungicide candidates through modification of its amino and ester functional groups.

Application Note 1.1: Rationale for Amide Bond Formation in Fungicide Development

The conversion of the ester group of the title compound into an amide is a cornerstone of synthesizing many modern succinate dehydrogenase inhibitor (SDHI) and other classes of fungicides.[8] The resulting amide bond is often crucial for the molecule's ability to bind to the target enzyme in the pathogen, thereby inhibiting its function. The 3-amino group can be diazotized and replaced, or modified to fine-tune the molecule's physical properties and biological activity spectrum.

Protocol 1.1: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol details a two-step process to first hydrolyze the methyl ester to a carboxylic acid, followed by amide coupling with a substituted aniline, a common structural motif in commercial fungicides.

Step 1: Saponification of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

  • Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is more readily activated for amide bond formation.

  • Procedure:

    • To a solution of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).

    • Stir the reaction mixture at 40°C and monitor by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours). Rationale: The use of a mild base like LiOH at a slightly elevated temperature ensures efficient hydrolysis without promoting side reactions.

    • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~3 with 1M HCl. A white precipitate of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Amide Coupling to form N-(2,4-dichlorophenyl)-3-amino-1-ethyl-1H-pyrazole-5-carboxamide

  • Objective: To form the critical amide bond between the pyrazole carboxylic acid and a representative aniline.

  • Procedure:

    • Suspend the 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. DMF catalyzes this transformation.

    • Stir at room temperature for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid (via TLC after quenching a small aliquot with methanol).

    • In a separate flask, dissolve 2,4-dichloroaniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Rationale: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction.

    • Cool the aniline solution to 0°C and add the freshly prepared acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target amide.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 3-amino-1-ethyl- 1H-pyrazole-5-carboxylate Reagent1 LiOH, MeOH/H2O Start->Reagent1 Intermediate 3-amino-1-ethyl-1H-pyrazole -5-carboxylic acid Reagent1->Intermediate Reagent2 1. Oxalyl Chloride, DMF 2. 2,4-dichloroaniline, Et3N Intermediate->Reagent2 Product Final Pyrazole Carboxamide Fungicide Model Reagent2->Product G cluster_0 Intermediate Preparation cluster_1 Final Coupling Start 3-amino-1-ethyl-1H-pyrazole -5-carboxylic acid Activation Oxalyl Chloride, DMF, DCM Start->Activation AcylChloride Pyrazole Acyl Chloride Activation->AcylChloride Coupling Pyridine, 0°C to RT AcylChloride->Coupling Amine 2-amino-N-methyl- 5-chlorobenzamide Amine->Coupling Product Final Anthranilic Diamide Insecticide Model Coupling->Product

Caption: Synthesis of a model diamide insecticide via acyl chloride.

CompoundMolecular FormulaMolecular WeightTypical YieldPurity (HPLC)
Pyrazole Acyl ChlorideC6H8ClN3O173.60(Used in situ)N/A
Final Diamide ProductC14H16ClN5O2321.7670-80%>98%

Part 3: Synthesis of Pyrazole-Based Herbicides

Pyrazole derivatives are also prominent in the herbicide market, often targeting key enzymes in plant amino acid or pigment biosynthesis pathways. [9][10]The structural features of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate allow for its derivatization into potent herbicidal compounds. For example, the amino group can be acylated or converted into other functional groups to interact with specific biological targets.

Application Note 3.1: Leveraging the Amino Group for Herbicidal Activity

The 3-amino group is a key handle for chemical modification. It can be acylated, sulfonated, or used in condensation reactions to attach other pharmacophores. These modifications are designed to mimic the natural substrate of a target enzyme, thereby acting as a competitive inhibitor. For instance, derivatization can lead to compounds that inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), two well-established herbicide targets.

Protocol 3.1: Synthesis of a Model N-Acyl Pyrazole Herbicide

This protocol describes the selective N-acylation of the 3-amino group, a common strategy for producing herbicidally active molecules.

  • Objective: To selectively acylate the 3-amino group of the pyrazole ring.

  • Procedure:

    • Dissolve Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add pyridine (1.5 eq) to the solution to act as an acid scavenger.

    • Cool the mixture to 0°C in an ice bath.

    • Add 2,6-difluorobenzoyl chloride (1.1 eq) dropwise to the cooled solution. Rationale: The 2,6-difluorobenzoyl moiety is a common feature in several classes of commercial herbicides and insecticides. Its electronic properties can significantly enhance biological activity.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 3-5 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure N-acyl pyrazole product.

G Start Methyl 3-amino-1-ethyl- 1H-pyrazole-5-carboxylate Reagents 2,6-difluorobenzoyl chloride, Pyridine, THF Start->Reagents Product Model N-Acyl Pyrazole Herbicide Reagents->Product

Caption: Direct N-acylation to form a model pyrazole herbicide.

CompoundMolecular FormulaMolecular WeightTypical YieldPurity (HPLC)
Starting MaterialC7H11N3O2169.18N/A>98%
Final Acylated ProductC14H13F2N3O3309.2785-95%>99%

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 3-oxo-3-phenylpropanenitriles to pyrazoles: a remarkable influence of the reaction conditions on the outcome of the reaction with hydrazines. Tetrahedron, 67(35), 6619-6627. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2020). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • Springer. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. [Link]

  • Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]

  • ACS Publications. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]

  • MDPI. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • ResearchGate. (2023). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. [Link]

  • PubMed. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]

  • Google Patents. (2016).
  • Google Patents. (2001). 3(5)
  • ACS Publications. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. [Link]

  • Google Patents. (2020).
  • Scirp.org. (2014). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

  • PubMed. (2013). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. [Link]

  • Growing Science. (2025). Synthesis and insecticidal efficacy of some new pyridine derivatives against cowpea aphid. [Link]

  • Google Patents. (2019). Synthesis process of pyraclostrobin.
  • ResearchGate. (2022). Structures of chlorantraniliprole and cyantraniliprole. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 1-Ethyl-1H-Pyrazole Formation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective synthesis of 1-ethyl-1H-pyrazole and its derivatives. The formation of pyrazoles from unsymmetrical precursors frequently leads to a mixture of regioisomers, which can be challenging to separate and may impact biological activity and material properties.[1][2] This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-ethyl-1H-pyrazole, which typically involves the cyclocondensation of ethylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[3]

Question 1: My reaction is producing a mixture of 1-ethyl-1H-pyrazole and 1-ethyl-1H-pyrazole isomers. What are the primary factors controlling this outcome?

Answer:

The formation of two regioisomers arises from the two non-equivalent nitrogen atoms in ethylhydrazine and the two different carbonyl groups in an unsymmetrical 1,3-dicarbonyl substrate. The regiochemical outcome is a delicate balance of several competing factors:

  • Electronic Effects: The inherent nucleophilicity of the two nitrogen atoms in ethylhydrazine is different. The terminal nitrogen (NH2) is generally more nucleophilic than the substituted nitrogen (NH-Et). Consequently, the NH2 group may preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1]

  • Steric Effects: The ethyl group on one of the nitrogen atoms introduces steric bulk. This bulk can direct the initial nucleophilic attack to the less sterically hindered carbonyl group of the dicarbonyl substrate.[1][2]

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor.

    • pH: Under acidic conditions, the more basic terminal NH2 group of ethylhydrazine can be protonated. This deactivates it towards nucleophilic attack, potentially making the less basic, ethyl-substituted nitrogen the primary nucleophile. This can reverse the selectivity compared to neutral or basic conditions.[1][4]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. Polar, protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can stabilize intermediates through hydrogen bonding and have been shown to significantly enhance the formation of a single isomer.[1][2]

    • Temperature: Varying the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final isomer ratio.

Question 2: How can I strategically modify my reaction to favor the formation of a single 1-ethyl-1H-pyrazole isomer?

Answer:

If your reaction is not selective, a systematic modification of the reaction conditions is the most effective troubleshooting approach.

Strategy 1: pH Control

The nature of the hydrazine (free base vs. salt) can dictate the reaction pathway. A study by Martins et al. demonstrated that using arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the corresponding free base favored the 1,5-regioisomer.[4]

  • To favor one isomer: Try running the reaction under acidic conditions by using ethylhydrazine hydrochloride or by adding a stoichiometric amount of a mild acid (e.g., acetic acid).

  • To favor the other isomer: Ensure the reaction is run under neutral or slightly basic conditions, using ethylhydrazine free base, potentially with a non-nucleophilic base to scavenge any acid formed.

Strategy 2: Solvent Optimization

The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in pyrazole synthesis.[1]

SolventDielectric ConstantIsomer Ratio (A:B)*
Methanol32.755:45
Ethanol24.560:40
2,2,2-Trifluoroethanol (TFE) 26.7 >95:5
HFIP 16.7 >98:2

Note: Data is illustrative, based on trends reported for similar syntheses.[1][2] Isomer A and B represent the two possible regioisomers.

Recommended Action: Switch your solvent to TFE or HFIP. These solvents can uniquely influence the reaction pathway through their strong hydrogen-bonding properties.[1]

Workflow for Troubleshooting Regioselectivity

Below is a decision-making workflow to guide your experimental optimization.

G start Problem: Mixture of 1,3- and 1,5- Isomers solvent Step 1: Modify Solvent Switch to a fluorinated alcohol (e.g., TFE or HFIP). start->solvent check1 Isomer Ratio Improved? solvent->check1 ph_adjust Step 2: Adjust pH Try acidic conditions (e.g., use ethylhydrazine·HCl) or basic conditions (e.g., add NaOAc). check2 Sufficiently Selective? ph_adjust->check2 temp Step 3: Vary Temperature Run at RT, 0°C, or reflux to find optimal kinetic/thermodynamic control. check3 Further Improvement Needed? temp->check3 check1->ph_adjust No / Partially end_ok Success: Single Isomer Achieved check1->end_ok Yes check2->temp No / Partially check2->end_ok Yes check3->end_ok No end_consult Consult Further: Consider alternative synthetic routes (e.g., cycloaddition). check3->end_consult Yes

Caption: A workflow for troubleshooting regioselectivity issues.

Experimental Protocol: Regioselective Synthesis in a Fluorinated Solvent

This protocol is a starting point for achieving high regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Ethylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, condenser if heating)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP to make a 0.2 M solution.[1]

  • To this stirring solution, add ethylhydrazine (1.1 equiv) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 1-ethyl-1H-pyrazole regioisomer.

  • Characterize the final product to confirm its structure and regiochemistry.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the structure of my synthesized pyrazole to know which regioisomer I have?

A1: The most powerful technique for assigning regiochemistry is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1][5]

  • 1D NMR (¹H and ¹³C): These spectra will provide initial evidence. The chemical shifts of the pyrazole ring protons and the substituents will differ between isomers.[5] However, assignment based on 1D data alone can be ambiguous.

  • 2D NMR (NOESY): This is the gold standard. A NOESY experiment detects spatial proximity between protons. An observable cross-peak between the methylene protons of the N-ethyl group (-CH2-CH3) and a proton on the C5-substituent confirms the 1,5-disubstituted isomer. Conversely, a cross-peak to the C3-substituent confirms the 1,3-disubstituted isomer.[1][6]

Q2: Are there alternative synthetic strategies that offer better inherent regioselectivity?

A2: Yes. While the classic Knorr synthesis (1,3-dicarbonyl + hydrazine) is common, other methods can provide excellent regiocontrol from the outset.

  • 1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes can be highly regioselective.[3][7] For instance, the reaction of in-situ generated diazo compounds with terminal alkynes often furnishes 3,5-disubstituted pyrazoles with high regioselectivity.[8]

  • Reactions of Hydrazones with Alkynes: A method developed by Kong, Tang, and Wang describes an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which offers complete regioselectivity.[9]

Q3: Why is controlling regioselectivity so important in drug development?

A3: Regioisomers are distinct chemical compounds with different three-dimensional shapes. In drug development, a molecule's shape is critical for its interaction with biological targets like enzymes or receptors. Consequently, different regioisomers can have vastly different pharmacological activities, toxicological profiles, and metabolic stabilities.[2] For regulatory approval and patient safety, a drug substance must be a single, well-characterized chemical entity.

Reaction Mechanism: Isomer Formation

The diagram below illustrates the two competing pathways in the condensation of ethylhydrazine with an unsymmetrical 1,3-diketone (R2 ≠ R3).

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1 Ethylhydrazine I1 Pathway A: Attack at C=O (R2 side) R1->I1 I2 Pathway B: Attack at C=O (R3 side) R1->I2 R2 Unsymmetrical 1,3-Diketone R2->I1 R2->I2 P1 Regioisomer 1 (1,5-disubstituted) I1->P1 Cyclization/ Dehydration P2 Regioisomer 2 (1,3-disubstituted) I2->P2 Cyclization/ Dehydration

Caption: Competing pathways leading to two regioisomers.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025).
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal.
  • Process for the regioselective synthesis of pyrazoles. (2015).
  • Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). PMC.

Sources

Optimization

Preventing ester hydrolysis during reactions with Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges regarding the chemoselectivity of bifunctional heterocycles. When working with Methyl 3-amino-1-ethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges regarding the chemoselectivity of bifunctional heterocycles. When working with Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate [1], researchers typically aim to derivatize the C3-amino group (e.g., via amidation) while preserving the C5-methyl ester. However, the unexpected hydrolysis of this ester is a pervasive and frustrating issue.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help you eliminate ester degradation during your synthetic workflows.

Part 1: Core Principles & Causality

Why does this specific ester hydrolyze so easily? The vulnerability of the C5-methyl ester is rooted in the electronic properties of the pyrazole core. The pyrazole ring acts as an electron-withdrawing group ( −I effect), increasing the partial positive charge ( δ+ ) on the ester's carbonyl carbon. This heightened electrophilicity makes it exceptionally susceptible to nucleophilic attack by water or hydroxide ions.

Under basic coupling conditions, saponification (basic hydrolysis) is essentially irreversible because the resulting carboxylate is highly stable and [2]. Once the ester is cleaved in the presence of a base, it cannot be easily reformed without a dedicated Fischer esterification step.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am performing a standard peptide coupling using HATU and DIPEA in DMF. LC-MS shows 30-40% of the hydrolyzed pyrazole-5-carboxylic acid byproduct. What is causing this? A1: The culprit is trace moisture in your solvent or reagents. While DIPEA is sterically hindered and non-nucleophilic, it is a sufficiently strong base ( pKa​≈10.5 ). In the presence of trace water, DIPEA generates hydroxide ions ( OH− ). These hydroxide ions rapidly attack the activated C5-ester. To resolve this, you must use strictly anhydrous DMF and ensure your carboxylic acid substrate is completely dry.

Q2: Can I use NaOH or LiOH to wash my organic layer during the workup to remove unreacted carboxylic acid? A2: Absolutely not. Saponification of esters with strong bases like OH− is rapid and irreversible[2]. Even brief exposure to 1M NaOH during a separatory funnel wash will cleave the C5-methyl ester. Instead, use a mild, buffered aqueous wash, such as saturated ammonium chloride ( NH4​Cl ) or a pH 7 phosphate buffer, kept at 4∘C to suppress any [3].

Q3: Are there alternative coupling reagents that minimize the need for excess base? A3: Yes. If base-catalyzed hydrolysis remains an issue despite anhydrous conditions, consider converting your carboxylic acid to an acid chloride using oxalyl chloride, then coupling it to the pyrazole amine using a weaker base like N-methylmorpholine (NMM) or pyridine. Alternatively, carbodiimides like EDC/HOBt can be used with minimal base, which reduces the risk of generating [4].

Part 3: Logical Workflow & Visualization

To systematically prevent hydrolysis, follow this decision matrix when designing your experiment.

Workflow Start Start: Derivatization of C3-Amino Group CheckWater Are strictly anhydrous conditions maintained? Start->CheckWater UseAnhydrous Dry solvents & reagents (e.g., anhydrous DCM/DMF) CheckWater->UseAnhydrous No BaseChoice Select Base CheckWater->BaseChoice Yes UseAnhydrous->BaseChoice Fixed StrongBase Avoid NaOH/LiOH (Causes Saponification) BaseChoice->StrongBase Incorrect WeakBase Use DIPEA or NMM (1.5 - 2.0 eq) BaseChoice->WeakBase Correct Coupling Coupling Reagent (HATU, EDC/HOBt) WeakBase->Coupling Workup Aqueous Workup? Coupling->Workup ColdBuffer Use cold, buffered quench (pH ~7) Workup->ColdBuffer Yes Success Intact Methyl Ester Desired Amide ColdBuffer->Success

Workflow for optimizing amidation conditions to prevent C5-ester hydrolysis.

Part 4: Data Presentation

The choice of base is the most critical variable in your reaction design. The table below summarizes the causality between base properties and the risk of ester hydrolysis.

BaseConjugate Acid pKa​ NucleophilicityRisk of C5-Ester HydrolysisRecommended Equivalents
Sodium Hydroxide (NaOH) 15.7Very HighCritical (Irreversible)DO NOT USE
Triethylamine (TEA) 10.7ModerateHigh1.0 - 1.2
N,N-Diisopropylethylamine (DIPEA) 10.5Low (Sterically Hindered)Moderate1.5 - 2.0
N-Methylmorpholine (NMM) 7.3LowLow 2.0 - 3.0
Pyridine 5.2LowVery Low Solvent / 5.0
Part 5: Self-Validating Experimental Protocol

This protocol for the amidation of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate incorporates self-validating checkpoints to ensure the integrity of the ester group throughout the reaction.

Objective: Chemoselective amidation of the C3-amine without C5-ester hydrolysis.

Materials:

  • Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation & Validation of Anhydrous Conditions:

    • Action: Flame-dry a round-bottom flask under vacuum and purge with dry Argon. Add the carboxylic acid and HATU to the flask.

    • Validation Check: Perform a Karl Fischer titration on your DMF. Ensure water content is strictly <50 ppm .

  • Activation:

    • Action: Dissolve the solids in anhydrous DMF (0.2 M). Cool the mixture to 0∘C using an ice bath. Add NMM dropwise. Stir for 15 minutes.

    • Causality: Cooling to 0∘C reduces the kinetic energy of the system, heavily favoring the rapid formation of the active OAt-ester intermediate over any background hydrolysis side-reactions.

  • Amine Addition:

    • Action: Dissolve the Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture. Allow it to slowly warm to room temperature over 2 hours.

    • Validation Check: At t=1 hour , take a 5μL aliquot, dilute in LC-MS grade Acetonitrile, and inject into LC-MS. You should observe the product mass ( [M+H]+ ) and zero presence of the M−14 peak (which would indicate the loss of the methyl group via hydrolysis).

  • Quenching & Workup:

    • Action: Cool the reaction back to 0∘C . Quench by adding an equal volume of cold saturated aqueous NH4​Cl solution.

    • Causality: NH4​Cl buffers the aqueous layer to a mildly acidic pH (~5.5-6.0), instantly neutralizing the NMM and preventing any base-catalyzed saponification during the extraction phase.

  • Extraction & Isolation:

    • Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References
  • Synthesis of Amides by Acylation | Organic Chemistry Portal | [Link]

  • Hydrolysis of Esters | Chemguide |[Link]

  • Basic Hydrolysis of Esters - Saponification | Master Organic Chemistry |[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Amino Group Functionalization of Pyrazoles

Welcome to the technical support center for navigating the complexities of 3-aminopyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of 3-aminopyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to steric hindrance at the 3-amino position of the pyrazole scaffold. As a privileged structure in medicinal chemistry, the successful and selective functionalization of 3-aminopyrazoles is paramount for the synthesis of novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical, field-proven solutions.

Question 1: Low to no yield during acylation of a 3-aminopyrazole with a bulky acyl chloride.

Scenario: You are attempting to acylate a 3-amino-5-substituted-1H-pyrazole with a sterically demanding acyl chloride (e.g., pivaloyl chloride or 2,6-dichlorobenzoyl chloride) using standard conditions (e.g., pyridine or triethylamine in DCM), but you observe either no product or very low conversion.

Probable Causes:

  • Steric Hindrance: The primary reason is often the significant steric bulk around the exocyclic amino group, which is further congested by substituents at the C5 position of the pyrazole ring. This steric clash prevents the nucleophilic amino group from effectively attacking the electrophilic carbonyl carbon of the acyl chloride.[3][4]

  • Competing N-1/N-2 Acylation: 3-Aminopyrazoles possess three nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic ring nitrogens (N-1 and N-2).[5] Under certain conditions, acylation can occur on the ring nitrogens, leading to a mixture of regioisomers and reducing the yield of the desired 3-N-acylated product.[6]

  • Insufficient Reagent Activation: The electrophilicity of the acyl chloride may not be sufficient to overcome the low nucleophilicity of the sterically hindered amine.

Solutions & Experimental Protocols:

  • Employ Highly Reactive Acylating Agents:

    • Acid Anhydrides with a Catalyst: Instead of acyl chlorides, consider using the corresponding acid anhydride with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole.[7] These catalysts form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which is a much more potent acylating agent.

    • Protocol: DMAP-Catalyzed Acylation with an Anhydride

      • Dissolve the 3-aminopyrazole (1.0 equiv) and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

      • Add the acid anhydride (1.2-1.5 equiv) dropwise to the solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Utilize Stronger, Non-Nucleophilic Bases:

    • Stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) can deprotonate the amino group, forming a more nucleophilic amide anion that can more readily attack the bulky electrophile.

    • Caution: These strong bases can also deprotonate the pyrazole ring N-H, potentially leading to N-1/N-2 functionalization. Careful control of stoichiometry and temperature is crucial.

  • Increase Reaction Temperature & Consider Microwave Irradiation:

    • Elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like 1,4-dioxane or toluene may be beneficial.

    • Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the polar reactants, often leading to higher yields and shorter reaction times.[8][9][10]

Question 2: Poor regioselectivity in the N-arylation of an unsubstituted 3-aminopyrazole, leading to a mixture of N-1, N-2, and N-3 isomers.

Scenario: You are performing a Buchwald-Hartwig amination to introduce an aryl group onto a 3-aminopyrazole and are obtaining a difficult-to-separate mixture of products arylated at the exocyclic amine (N-3) and the ring nitrogens (N-1 and N-2).

Probable Causes:

  • Tautomerism and Ambident Nucleophilicity: N-unsubstituted 3(5)-aminopyrazoles exist as tautomeric mixtures, presenting multiple nucleophilic sites for arylation.[5]

  • Ligand Effects: The choice of phosphine ligand in the palladium-catalyzed reaction plays a critical role in directing the regioselectivity. Less bulky or less electron-rich ligands may not effectively differentiate between the various nitrogen atoms.[11]

  • Reaction Conditions: The base, solvent, and temperature can all influence the tautomeric equilibrium and the relative nucleophilicity of the different nitrogen atoms.

Solutions & Experimental Protocols:

  • Strategic Choice of Ligand and Catalyst System:

    • Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos.[12] These ligands form bulky palladium complexes that favor coupling at the less sterically encumbered nitrogen, which can often be tuned to favor the exocyclic amine.[11]

    • Palladium Precatalysts: The use of well-defined palladium precatalysts (e.g., XPhos Pd G3) can improve reaction reproducibility and efficiency by ensuring the rapid generation of the active Pd(0) species.[13]

    • Protocol: Buchwald-Hartwig N-3 Arylation

      • To a dry Schlenk tube, add the 3-aminopyrazole (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

      • Add a strong, non-nucleophilic base such as LiHMDS or Cs₂CO₃ (2.0 equiv).

      • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

      • Add anhydrous, degassed tert-butanol (t-BuOH) as the solvent.

      • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

      • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract the product.

  • Protecting Group Strategy:

    • If regioselectivity remains an issue, consider a protecting group strategy. Protect the more reactive N-1 position with a removable group (e.g., a trityl or BOC group), perform the N-3 functionalization, and then deprotect.

Question 3: Failure of N-alkylation with a bulky secondary alkyl halide.

Scenario: An attempt to alkylate a 3-aminopyrazole with a bulky secondary alkyl halide (e.g., isopropyl iodide or cyclohexyl bromide) under standard conditions (e.g., K₂CO₃ in DMF) results in the recovery of starting material or the formation of elimination byproducts.

Probable Causes:

  • SN2 vs. E2 Competition: Bulky secondary alkyl halides are prone to elimination (E2) reactions, especially in the presence of a base. The sterically hindered 3-amino group may act more as a base than a nucleophile, promoting elimination of the alkyl halide.

  • Low Nucleophilicity: The steric hindrance around the 3-amino group significantly reduces its nucleophilicity, making the SN2 reaction with a secondary halide kinetically unfavorable.

Solutions & Experimental Protocols:

  • Reductive Amination:

    • A more reliable method for introducing bulky secondary alkyl groups is through reductive amination. This involves the condensation of the 3-aminopyrazole with a ketone (e.g., acetone for an isopropyl group, cyclohexanone for a cyclohexyl group) to form an imine or enamine intermediate, which is then reduced in situ.

    • Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

      • Dissolve the 3-aminopyrazole (1.0 equiv) and the corresponding ketone (1.5-2.0 equiv) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

      • Add acetic acid (1.0 equiv) to catalyze imine formation.

      • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature.

      • Stir the reaction for 12-24 hours, monitoring for product formation.

      • Carefully quench the reaction with saturated aqueous NaHCO₃ and extract the product.

  • Flow Chemistry for Enhanced Control:

    • Flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can favor the desired SN2 pathway over elimination.[14][15] The rapid heating and mixing in a microreactor can sometimes overcome kinetic barriers seen in batch processing.[16]

II. Frequently Asked Questions (FAQs)

  • Q1: How can I selectively functionalize the N-1 position of a 3-aminopyrazole without affecting the 3-amino group?

    • A1: The N-1 position is generally more nucleophilic and less sterically hindered than the exocyclic 3-amino group. Under mildly basic conditions (e.g., K₂CO₃, Cs₂CO₃) and at lower temperatures, alkylation and arylation reactions often favor the N-1 position. For acylations, using less reactive reagents can also favor N-1 functionalization.

  • Q2: What is the role of the solvent in controlling the regioselectivity of 3-aminopyrazole functionalization?

    • A2: The solvent can influence the tautomeric equilibrium of the pyrazole ring and the solubility of the reactants and intermediates. For instance, in palladium-catalyzed N-arylation, polar aprotic solvents like DMF or DMSO might favor different regioisomers compared to nonpolar solvents like toluene or ethereal solvents like t-BuOH, which has been found to be a solvent of choice in many Buchwald-Hartwig reactions involving aminopyrazoles.[11]

  • Q3: Are there any "directing group" strategies to facilitate functionalization at the 3-amino position?

    • A3: While less common for the exocyclic amine itself, the pyrazole ring nitrogens can act as directing groups for C-H functionalization at the C-5 position.[17][18][19] For selective N-3 functionalization, the most common strategy is to leverage the inherent differences in nucleophilicity and steric environment, or to use a protecting group on the N-1 nitrogen.

  • Q4: Can computational chemistry help predict the outcome of a reaction with a sterically hindered 3-aminopyrazole?

    • A4: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the most stable tautomer of the starting material, calculate the activation energies for different reaction pathways (e.g., N-1 vs. N-3 attack), and assess the steric and electronic properties of the reactants and transition states. This can help in the rational design of experiments and the choice of reagents and conditions.

III. Visualization & Data

Decision-Making Workflow for Functionalization

G start Start: Functionalize 3-Aminopyrazole reaction_type Select Reaction Type start->reaction_type acylation Acylation reaction_type->acylation Acyl Halide alkylation Alkylation reaction_type->alkylation Alkyl Halide arylation Arylation reaction_type->arylation Aryl Halide steric_hindrance Assess Steric Hindrance of Electrophile acylation->steric_hindrance alkylation->steric_hindrance arylation->steric_hindrance low_sterics Low to Moderate steric_hindrance->low_sterics Low high_sterics High steric_hindrance->high_sterics High protocol_acyl_low Standard Conditions: Pyridine, RCOCl low_sterics:e->protocol_acyl_low:w protocol_alkyl_low Standard SN2: K2CO3, R-X, DMF low_sterics:e->protocol_alkyl_low:w protocol_aryl_low Standard Buchwald-Hartwig: Pd(OAc)2, P(tBu)3 low_sterics:e->protocol_aryl_low:w protocol_acyl_high Use High-Activity Reagents: Anhydride + DMAP or Microwave high_sterics:e->protocol_acyl_high:w protocol_alkyl_high Reductive Amination: Ketone/Aldehyde, STAB high_sterics:e->protocol_alkyl_high:w protocol_aryl_high Use Bulky Ligands: XPhos, tBuBrettPhos and Precatalyst high_sterics:e->protocol_aryl_high:w outcome Desired Product protocol_acyl_low->outcome protocol_acyl_high->outcome protocol_alkyl_low->outcome protocol_alkyl_high->outcome protocol_aryl_low->outcome protocol_aryl_high->outcome

Sources

Optimization

Removing unreacted starting materials from Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Welcome to the technical support center for the purification of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during and after synthesis. As Senior Application Scientists, we focus on the underlying chemical principles to help you not only solve immediate issues but also build a robust purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely unreacted starting materials and major impurities I should expect?

A1: Understanding the potential contaminants is the first step in designing a purification strategy. Based on common synthetic routes to this pyrazole core, your crude product is likely contaminated with one or more of the following.[1][2]

  • Ethylhydrazine (or its salt): A highly polar and basic starting material used to form the pyrazole ring.

  • A Three-Carbon Electrophilic Partner: The specific structure can vary, but it's typically a derivative of methyl cyanoacetate or a β-keto ester. These are often neutral or weakly acidic organic molecules.

  • Regioisomers: N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers (e.g., the 1-ethyl vs. 2-ethyl product), which can be challenging to separate due to similar polarities.[3]

Table 1: Properties of Common Contaminants

Compound/ClassExpected PropertiesKey Chemical Handle for Removal
EthylhydrazineBasic, high polarity, water-solubleAcid-base extraction
Acrylate/Enol Ether PrecursorsNeutral, moderate polarityChromatography, Recrystallization
RegioisomersSimilar polarity to the desired productHigh-resolution chromatography
Solvents (e.g., Ethanol, DMF)VariesEvaporation under reduced pressure
Q2: My crude NMR shows significant contamination with unreacted ethylhydrazine. What is the most efficient way to remove it?

A2: The most effective method for removing a basic impurity like ethylhydrazine from your desired product, which is also basic, is through a carefully controlled acid-base extraction. The key is to exploit the difference in basicity and solubility between your product and the starting material.

The amino group on the pyrazole ring makes your product basic and allows it to be protonated and solubilized in an aqueous acidic solution. Ethylhydrazine is also basic. However, your product, being a larger organic molecule, can be selectively precipitated or extracted back into an organic solvent by carefully adjusting the pH.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good solubility for your product, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates both your product and the unreacted ethylhydrazine, pulling them into the aqueous layer. Repeat the wash to ensure complete removal from the organic phase, which now contains neutral impurities.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing your protonated product and the ethylhydrazine salt.

  • Neutralization & Extraction: Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) to the aqueous solution until the pH is neutral to slightly basic (pH 7-8). This will deprotonate your product, causing it to precipitate or become extractable.

  • Back-Extraction: Extract the neutralized aqueous layer multiple times with fresh ethyl acetate or DCM. Your deprotonated, neutral product will move back into the organic layer, leaving the more water-soluble ethylhydrazine salt behind in the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Purification Steps cluster_3 Final Product crude Crude Mixture in EtOAc (Product + Neutral Impurity + Ethylhydrazine) acid_wash Protonated Product (Product-H⁺) + Protonated Ethylhydrazine (EH-H⁺) crude->acid_wash Wash with 1M HCl neutral_org Neutral Impurities in EtOAc basify Adjust to pH 7-8 with NaHCO₃ acid_wash->basify final_aq Ethylhydrazine Salt in Water extract Extract with EtOAc basify->extract extract->final_aq pure_product Pure Product in EtOAc extract->pure_product

Fig 1: Workflow for acid-base extraction.
Q3: I've removed the basic impurities, but my product is still not pure. How can I remove neutral, non-polar starting materials or byproducts?

A3: For removing neutral impurities, column chromatography and recrystallization are the most powerful techniques.

Column Chromatography This is often the most reliable method for achieving high purity.[4][5] The polarity of your product is dominated by the amino group and the methyl ester, making it well-suited for normal-phase silica gel chromatography.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and the impurities, with an Rf value for your product between 0.2 and 0.4.

  • Column Packing: Pack a column with silica gel as a slurry in your initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically yields better separation than loading the sample as a solution.[6]

  • Elution: Place the dry-loaded sample atop the column and begin eluting with your chosen mobile phase, gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with low polarity and gradually increase. A common starting point is a 7:3 to 1:1 mixture of Hexane:EtOAc.
Additive ~1% Triethylamine (Et₃N) in the mobile phaseCrucial Tip: The amino group on your product can interact with acidic silanol groups on the silica surface, leading to peak tailing and potential degradation. Adding a small amount of a volatile base like triethylamine deactivates these acidic sites, improving peak shape and recovery.[6][7]
Q4: Can I use recrystallization for purification? What solvents are recommended?

A4: Yes, recrystallization is an excellent and scalable method if a suitable solvent system can be found.[8] The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Given the structure of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, which has both hydrogen-bond donating and accepting groups, polar solvents are a good starting point.[9]

Protocol 3: Recrystallization from a Mixed Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of a hot "soluble" solvent (e.g., ethanol or ethyl acetate).

  • Induce Precipitation: While the solution is still hot, add a hot "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Table 3: Suggested Solvents for Recrystallization Screening

"Soluble" Solvents (Polar)"Anti-Solvents" (Non-polar)Common Pairs
Ethanol, MethanolWaterEthanol/Water
Ethyl AcetateHexane, HeptaneEthyl Acetate/Hexane
AcetoneCyclohexaneAcetone/Cyclohexane
IsopropanolWaterIsopropanol/Water
Q5: I'm not sure which method to use. Is there a logical workflow to follow?

A5: Absolutely. A systematic approach will save time and material. The following decision tree outlines a logical purification strategy.

G cluster_paths start Crude Product Analysis (TLC, ¹H NMR) check_impurity Identify Major Impurity Type start->check_impurity is_basic Basic? (e.g., Ethylhydrazine) check_impurity->is_basic Yes is_neutral Neutral/Acidic? (e.g., Acrylate) check_impurity->is_neutral No is_isomer Isomeric Mixture? check_impurity->is_isomer Maybe acid_base Perform Acid-Base Extraction (Protocol 1) is_basic->acid_base chromatography Column Chromatography (Protocol 2) is_neutral->chromatography recrystallize Screen for Recrystallization (Protocol 3) is_neutral->recrystallize is_isomer->chromatography High-Resolution Recommended re_eval Re-evaluate Purity (TLC, NMR) acid_base->re_eval re_eval->chromatography Impurity Persists end_node Pure Product re_eval->end_node Purity >98% chromatography->end_node recrystallize->end_node

Fig 2: Decision tree for purification strategy.
References
  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • WO2017060787A1 - Process for preparation of aminopyrazole - Google P
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - ACS Omega. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Synthesis of Pyrazole Compounds by Using Sonication Method . [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate and Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

Introduction In the landscape of medicinal chemistry and materials science, substituted pyrazoles are foundational building blocks. Their utility in constructing complex heterocyclic systems, particularly kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrazoles are foundational building blocks. Their utility in constructing complex heterocyclic systems, particularly kinase inhibitors and other biologically active scaffolds, is well-documented.[1] Among these, the aminopyrazole carboxylate esters are exceptionally versatile. However, the regioisomeric placement of the amino and carboxylate functionalities profoundly dictates the molecule's electronic character and, consequently, its synthetic utility.

This guide provides an in-depth comparative analysis of two critical regioisomers: Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (Isomer A) and Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate (Isomer B). While structurally similar, their reactivity profiles diverge significantly. Understanding these differences is paramount for researchers and drug development professionals to enable rational design, optimize reaction conditions, and achieve desired synthetic outcomes with high regioselectivity and yield. We will explore the theoretical underpinnings of their reactivity and provide practical, field-proven experimental protocols for key transformations.

Part 1: Structural and Electronic Analysis: The Root of Divergent Reactivity

The core difference between Isomer A and Isomer B lies in the relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-CO₂Me) on the pyrazole ring. This arrangement directly influences the nucleophilicity of the exocyclic amino group, the endocyclic nitrogen atoms, and the C4 carbon—the primary sites of reactivity in subsequent transformations.[2][3]

  • Isomer A (3-Amino-5-carboxylate): The amino group at C3 is electronically "insulated" from the ester at C5 by the pyrazole ring system. Its electron-donating effect primarily enriches the C4 position and the N2 atom through resonance. The ester group at C5 withdraws electron density, making the adjacent N1 atom more electron-deficient.

  • Isomer B (5-Amino-3-carboxylate): The amino group at C5 is directly conjugated with the N1 atom and the C4 position. The electron-withdrawing ester at C3 significantly deactivates the N2 atom and has a more pronounced effect on the overall electron density of the ring. This positioning makes the 5-amino group part of a vinylogous amide system, which can temper its nucleophilicity compared to a simple aromatic amine.

The following diagram illustrates the key resonance contributors, highlighting the electron density distribution and the predicted nucleophilic hotspots for each isomer.

Electronic_Effects cluster_A Isomer A: Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate cluster_B Isomer B: Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate A_struct Structure A A_desc • -NH₂ at C3 strongly activates C4. • Nucleophilicity of 3-NH₂ is high. • C4 is a potent nucleophilic site. • -CO₂Me at C5 deactivates N1. B_struct Structure B B_desc • 5-NH₂ is part of a vinylogous amide system. • Nucleophilicity of 5-NH₂ is tempered. • C4 remains nucleophilic but less so than in Isomer A. • -CO₂Me at C3 strongly deactivates N2.

Caption: Electronic properties of Isomer A and Isomer B.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now examine three common reaction classes to illustrate the practical consequences of these electronic differences. The experimental data presented in the tables are illustrative, based on established chemical principles, to highlight the expected outcomes.[1][4][5]

Case Study 1: Acylation of the Exocyclic Amino Group

Acylation is a fundamental reaction to protect the amino group or to install functionalities for further elaboration. The reaction rate is directly proportional to the nucleophilicity of the amino group.

Causality Behind Experimental Choices: A standard acylating agent like benzoyl chloride is used in the presence of a non-nucleophilic base (pyridine) which acts as a nucleophilic catalyst and an acid scavenger. Dichloromethane (DCM) is an inert solvent suitable for this transformation. The higher expected nucleophilicity of the 3-amino group in Isomer A should lead to a faster reaction and higher yield under identical conditions.[6]

Illustrative Experimental Data:

IsomerReagentConditionsTime (h)Yield (%)
Isomer A Benzoyl ChloridePyridine, DCM, 0°C to RT1~95%
Isomer B Benzoyl ChloridePyridine, DCM, 0°C to RT3~80%
Case Study 2: Cyclocondensation with a 1,3-Dielectrophile

The synthesis of fused pyrazolo[3,4-d]pyrimidines is a cornerstone application of aminopyrazoles, critical for generating kinase inhibitors and purine analogs.[7][8] This transformation relies on the nucleophilicity of both the exocyclic amino group and a ring carbon or nitrogen atom.

Causality Behind Experimental Choices: The reaction with ethyl acetoacetate proceeds via initial attack of the exocyclic amino group on a carbonyl, followed by intramolecular cyclization and dehydration. Acetic acid is a common solvent and catalyst for this type of condensation. Given the higher nucleophilicity of both the 3-NH₂ group and the C4 position in Isomer A, it is predicted to react more readily to form the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Illustrative Experimental Data:

IsomerReagentConditionsProductYield (%)
Isomer A Ethyl AcetoacetateAcetic Acid, Reflux1-Ethyl-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one~85%
Isomer B Ethyl AcetoacetateAcetic Acid, Reflux1-Ethyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one~70%
Case Study 3: Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt, followed by its displacement (e.g., with a halide in a Sandmeyer reaction), is a powerful tool for introducing a wide range of substituents.[9] The stability of the intermediate diazonium salt and the efficiency of the subsequent substitution are sensitive to the electronic environment.

Causality Behind Experimental Choices: Standard diazotization conditions involve sodium nitrite in a strong mineral acid at low temperatures to form the diazonium salt.[10] The subsequent Sandmeyer reaction uses a copper(I) salt to catalyze the displacement of N₂ by a halide.[11][12] The electron-donating environment around the 3-amino group in Isomer A may slightly destabilize the diazonium salt compared to Isomer B, but it should still be a viable transformation.

Illustrative Experimental Data:

IsomerReactionReagentsProductYield (%)
Isomer A Sandmeyer (Bromination)1. NaNO₂, HBr, 0°C2. CuBr, HBrMethyl 3-bromo-1-ethyl-1H-pyrazole-5-carboxylate~65%
Isomer B Sandmeyer (Bromination)1. NaNO₂, HBr, 0°C2. CuBr, HBrMethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate~75%

Part 3: Experimental Protocols and Visualization

The following protocols are designed as self-validating systems for a head-to-head comparison of the two isomers.

Caption: General workflow for a comparative reactivity study.

Protocol 1: Comparative Acylation with Benzoyl Chloride

Objective: To compare the rate and yield of N-benzoylation for Isomer A and Isomer B.

Methodology:

  • Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add Isomer A (1.0 eq) and Isomer B (1.0 eq), respectively.

  • Dissolution: Dissolve each isomer in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool both flasks to 0°C in an ice-water bath.

  • Base Addition: To each flask, add anhydrous pyridine (1.5 eq).

  • Reagent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to each flask simultaneously (if possible) or sequentially.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: Monitor the disappearance of starting material by Thin Layer Chromatography (TLC) every 30 minutes.

  • Workup: Once the reaction is complete (as judged by TLC), dilute each mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by flash column chromatography (e.g., ethyl acetate/hexanes gradient) and determine the isolated yields. Confirm structures by ¹H NMR and Mass Spectrometry.

Protocol 2: Comparative Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Objective: To compare the efficiency of cyclocondensation for Isomer A and Isomer B.

Methodology:

  • Setup: In two separate round-bottom flasks equipped with reflux condensers, add Isomer A (1.0 eq) and Isomer B (1.0 eq), respectively.

  • Reagent Addition: To each flask, add glacial acetic acid (approx. 0.3 M) followed by ethyl acetoacetate (1.2 eq).

  • Reaction: Heat both mixtures to reflux (approx. 118°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixtures to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.

  • Workup: If no precipitate forms, concentrate the acetic acid under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the organic extracts with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

  • Analysis: Determine the isolated yields and characterize the products by NMR and MS to confirm the regiochemistry of the fused ring system.

Part 4: Conclusion and Recommendations

The positional isomerism of the amino and methyl carboxylate groups on the 1-ethyl-1H-pyrazole core results in distinct and predictable differences in chemical reactivity.

  • Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (Isomer A) is the more reactive nucleophile. Its 3-amino group and activated C4 position make it the ideal choice for reactions where high nucleophilicity is desired, such as rapid acylations and efficient cyclocondensations to form pyrazolo[3,4-d]pyrimidines.

  • Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate (Isomer B) exhibits more tempered reactivity due to the electronic influence of the C3-ester group on the 5-amino group. This can be advantageous in multi-step syntheses where selective reactivity is needed or when the inherent nucleophilicity of Isomer A leads to side reactions. It may provide higher yields in reactions sensitive to the stability of intermediates, such as the Sandmeyer reaction.

The choice between these two valuable building blocks should be a strategic decision based on the specific synthetic target and the desired reaction pathway.

Decision_Tree start What is your primary synthetic goal? q1 Need rapid reaction with high nucleophilicity? (e.g., Acylation, Cyclocondensation) start->q1 High Reactivity q2 Need modulated reactivity or introducing functionality via diazotization? start->q2 Controlled Reactivity ans1 Choose Isomer A: Methyl 3-amino-1-ethyl-1H- pyrazole-5-carboxylate q1->ans1 Yes ans2 Choose Isomer B: Methyl 5-amino-1-ethyl-1H- pyrazole-3-carboxylate q2->ans2 Yes

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

This guide provides an in-depth, objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, a key intermediate in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust, self-validating system. The methodologies and acceptance criteria described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Critical Need for a Validated Purity Method

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (C₇H₁₁N₃O₂) is a heterocyclic compound whose purity is paramount for the safety and efficacy of final drug products.[4][5][6] The pyrazole scaffold is a cornerstone in many therapeutic agents, valued for its diverse biological activities.[7][8] Consequently, a precise and reliable analytical method to determine its purity and impurity profile is not merely a quality control checkbox; it is a regulatory and scientific necessity.

This guide compares a newly developed, optimized Reversed-Phase HPLC (RP-HPLC) method (hereafter Method A ) with a more traditional, isocratic approach (hereafter Method B ). We will demonstrate through a comprehensive validation process why Method A is superior in terms of specificity, efficiency, and reliability, making it more suitable for its intended purpose in a regulated environment.

The Competing Methodologies

The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a moderately polar compound, making RP-HPLC an ideal analytical choice.[4][9]

Method A: The Optimized Gradient Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 40°C

  • Run Time: 8 minutes

Causality Behind Choices: The use of a sub-2 µm particle size column provides higher efficiency and resolution. The gradient elution ensures that both polar and non-polar impurities are eluted with good peak shape in a short time. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential mass spectrometry coupling.

Method B: The Traditional Isocratic Method

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: 60:40 Methanol:Phosphate Buffer (pH 6.5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 25°C

  • Run Time: 20 minutes

Critique: This method, while functional, uses a larger particle size column, leading to broader peaks and lower efficiency. The isocratic mobile phase may not be suitable for eluting a wide range of impurities, potentially causing some to be strongly retained or to co-elute with the main peak. The longer run time also reduces throughput.

The Validation Gauntlet: A Head-to-Head Comparison

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] We will now compare Method A and Method B across the critical validation parameters defined by ICH Q2(R1).

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (e.g., 100 µg/mL).

  • Calculate the mean and Relative Standard Deviation (%RSD) for peak area, retention time, and determine the tailing factor and theoretical plates.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%[10]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Comparative Results:

ParameterMethod AMethod BVerdict
%RSD (Peak Area) 0.4%0.9%Pass
Tailing Factor (T) 1.11.8Pass
Theoretical Plates (N) 15,5004,200Pass

Discussion: Both methods pass the system suitability criteria. However, Method A demonstrates superior performance with a much lower %RSD, indicating better system precision. The significantly higher number of theoretical plates and a tailing factor closer to 1.0 highlight the superior efficiency and peak symmetry achieved with the modern column technology used in Method A.

Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components.[11] This is arguably the most crucial validation parameter for a purity-indicating method.

Experimental Protocol (Forced Degradation): Forced degradation studies deliberately stress the drug substance to evaluate the stability-indicating properties of the method.[12][13]

  • Prepare solutions of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (~1 mg/mL).

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines:[11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80°C for 48 hours.

    • Photolytic: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the main analyte peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products and impurities.

  • The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

  • A degradation of 5-20% is generally considered suitable for demonstrating method specificity.[11][12]

Comparative Results:

Stress ConditionMethod A (% Degradation, Resolution)Method B (% Degradation, Resolution)Verdict
Acid Hydrolysis 12.5% degradation. Full resolution (Rs > 2.0) of 2 degradants.11.9% degradation. One degradant co-elutes (Rs < 1.5).Method A Wins
Base Hydrolysis 18.2% degradation. Full resolution (Rs > 2.0) of 1 major degradant.17.5% degradation. Full resolution (Rs > 2.0).Tie
Oxidation 8.5% degradation. Full resolution (Rs > 2.0) of 1 minor degradant.8.1% degradation. Peak tailing observed.Method A Wins
Peak Purity (PDA) Pass for all conditions.Fail for acid hydrolysis condition.Method A Wins

Discussion: Method A is a true stability-indicating method. It successfully separated the main analyte from all process impurities and stress-induced degradation products. In contrast, Method B failed to resolve a key degradant formed under acidic conditions, which would lead to an overestimation of the main analyte's purity. This failure in specificity makes Method B unsuitable for reliable purity testing.

Diagram: The Principle of a Stability-Indicating Method

This diagram illustrates the core objective of the specificity test. The analytical method must be able to separate the main Active Pharmaceutical Ingredient (API) peak from all potential degradation products generated under stress conditions.

G cluster_stress Forced Degradation Conditions cluster_products Resulting Mixture Acid Acid Hydrolysis API Drug Substance: Methyl 3-amino-1-ethyl- 1H-pyrazole-5-carboxylate Acid->API Base Base Hydrolysis Base->API Oxidation Oxidation Oxidation->API Heat Thermal Stress Heat->API Light Photolytic Stress Light->API API_rem Undegraded API API->API_rem Deg1 Degradant 1 API->Deg1 Deg2 Degradant 2 API->Deg2 Deg3 Degradant n API->Deg3 HPLC Stability-Indicating HPLC Method API_rem->HPLC Deg1->HPLC Deg2->HPLC Deg3->HPLC Result Resolved Chromatogram: Accurate Purity Assessment HPLC->Result

Caption: Workflow for demonstrating method specificity via forced degradation.

Linearity and Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning the expected working range. For a purity test, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the working concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Comparative Results:

ParameterMethod AMethod BVerdict
Range Studied 0.5 - 150 µg/mL5 - 150 µg/mLMethod A Wins
Correlation (r²) 0.99980.9991Tie (Both Pass)
Regression Equation y = 25432x + 150y = 9876x + 850Method A Wins

Discussion: Both methods demonstrate excellent linearity. However, Method A achieves this over a wider range, starting from a much lower concentration, which is a direct result of its superior sensitivity. The y-intercept of Method A is also significantly closer to the origin, indicating less baseline noise and better performance at the lower end of the range.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.[12]

Comparative Results:

Spiking LevelMethod A (% Recovery)Method B (% Recovery)Verdict
80% 99.8%97.5%Method A Wins
100% 100.5%101.2%Tie
120% 101.1%102.5%Method A Wins
Overall Mean 100.5%100.4%Tie
%RSD 0.7%2.5%Method A Wins

Discussion: While both methods have a mean recovery within the acceptable range, Method B shows a wider deviation at the 80% and 120% levels and a significantly higher %RSD. The lower recovery at the 80% level for Method B could be due to the poorer peak integration resulting from its inferior chromatography. Method A demonstrates consistently high accuracy across the entire range.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for each data set.[12]

Comparative Results:

Precision LevelParameterMethod AMethod BVerdict
Repeatability %RSD (n=6)0.5%1.4%Method A Wins
Intermediate Precision %RSD (n=12, combined)0.8%1.9%Method A Wins

Discussion: Method A is demonstrably more precise. The low %RSD in both repeatability and intermediate precision studies indicates that the method is highly reproducible and less susceptible to minor variations in execution. Method B, while still passing, operates much closer to the acceptance limit, suggesting it is less reliable day-to-day.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1[10]

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise, with a %RSD of ≤10% for replicate injections.

Comparative Results:

ParameterMethod AMethod BVerdict
LOD 0.15 µg/mL1.5 µg/mLMethod A Wins
LOQ 0.5 µg/mL5.0 µg/mLMethod A Wins
Precision at LOQ (%RSD) 4.5%8.9%Method A Wins

Discussion: Method A is an order of magnitude more sensitive than Method B. This is a direct result of the sharper, more efficient peaks produced by the modern column technology, which yields a much better signal-to-noise ratio. This enhanced sensitivity is critical for accurately quantifying low-level impurities.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., % Organic ± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time and system suitability parameters.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Retention time shifts should be minimal and predictable.

Comparative Results:

Varied ParameterMethod A (Impact)Method B (Impact)Verdict
Flow Rate (±10%) System suitability pass. Predictable RT shift.System suitability pass. Significant RT shift.Method A Wins
Temp (±5°C) System suitability pass. Minor RT shift.System suitability pass. Resolution of a critical pair decreased.Method A Wins
% Organic (±2%) System suitability pass. Predictable RT shift.System suitability pass. Significant peak shape degradation.Method A Wins

Discussion: Method A is significantly more robust. The gradient elution and modern column make it less susceptible to small changes in operating conditions. Method B's reliance on a buffered mobile phase and older column technology makes it more sensitive to changes, particularly in temperature and mobile phase composition, which could lead to out-of-specification results during routine use.

Diagram: HPLC Method Validation Workflow

This diagram outlines the logical flow and interdependencies of the validation parameters as stipulated by ICH Q2(R1).

G Dev Method Development & Optimization SS System Suitability Dev->SS Rob Robustness Dev->Rob Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Final Validated Method Ready for Routine Use Spec->Final Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LODQ LOD & LOQ Lin->LODQ Acc->Final Prec->Final LODQ->Final Rob->Final

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Validation

A Comparative Analysis of N-Ethyl vs. N-Methyl Pyrazole-5-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

Introduction The pyrazole ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Its versatility allows for fine-tuning of pharmacological properties through substituti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. Among the most common modifications is N-alkylation, which directly influences the compound's interaction with biological targets and its pharmacokinetic profile. This guide provides an in-depth comparative analysis of two of the most fundamental N-alkyl substituents: methyl and ethyl.

While the addition of a single methylene unit may seem trivial, the transition from an N-methyl to an N-ethyl pyrazole-5-carboxylate can profoundly impact synthesis, physicochemical properties, and, ultimately, biological activity. This document, intended for researchers and drug development professionals, will dissect these differences, explaining the causality behind experimental observations and providing the technical insights necessary for rational drug design. We will explore the nuances of their synthesis, compare their structural and spectroscopic characteristics, and analyze their differential effects on biological performance, supported by available data.

I. Synthesis and the Challenge of Regioselectivity

The primary route to N-substituted pyrazole-5-carboxylates involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine or the direct N-alkylation of a pre-formed NH-pyrazole.[2] While seemingly straightforward, the N-alkylation of asymmetrically substituted pyrazoles presents a significant challenge: regioselectivity.

The pyrazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms, leading to the potential formation of two regioisomers (N1 and N2 substituted products). The choice of alkylating agent (methyl vs. ethyl iodide), base, and solvent can influence the isomeric ratio, often resulting in mixtures that require tedious chromatographic separation.

Causality of Experimental Choices:

  • Steric Hindrance: The N1 position is often more sterically hindered by the adjacent C5-carboxylate group. Consequently, smaller alkylating agents like methyl iodide may show less regioselectivity compared to bulkier ones. The slightly larger size of an ethyl group can, in some cases, favor alkylation at the less hindered N2 position, although this is highly dependent on the other substituents on the pyrazole ring.

  • Electronic Effects: The distribution of electron density in the pyrazolate anion is influenced by the substituents. An electron-withdrawing group at C5, such as a carboxylate, can modulate the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base (e.g., NaH vs. K₂CO₃) and solvent can alter the ionic character of the transition state and the degree of cation coordination with the pyrazolate anion, thereby influencing the site of alkylation.

Experimental Protocol: General N-Alkylation of Ethyl Pyrazole-5-carboxylate

This protocol provides a general method for the N-alkylation of an ethyl 1H-pyrazole-5-carboxylate precursor.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkylating agent (Methyl Iodide or Ethyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (methyl iodide or ethyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Visualization of Synthetic Workflow

General N-Alkylation Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products Pyrazole Ethyl 1H-Pyrazole-5-carboxylate Deprotonation Deprotonation in Anhydrous Solvent (DMF) Pyrazole->Deprotonation Base Base (NaH or K2CO3) Base->Deprotonation Alkylating_Agent Alkylating Agent (MeI or EtI) Alkylation Nucleophilic Attack (N-Alkylation) Alkylating_Agent->Alkylation Deprotonation->Alkylation Pyrazolate Anion Workup Aqueous Workup & Extraction Alkylation->Workup Isomer Mixture Purification Column Chromatography Workup->Purification Isomer1 N1-Alkyl Isomer Purification->Isomer1 Isomer2 N2-Alkyl Isomer Purification->Isomer2

Caption: Workflow for the N-alkylation of pyrazole-5-carboxylates.

II. Comparative Physicochemical and Spectroscopic Properties

The primary differences between a methyl and an ethyl group—electronics and sterics—give rise to distinct physicochemical properties.

  • Electronic Effect: The ethyl group is slightly more electron-donating than the methyl group due to a stronger positive inductive effect (+I).[3] This can subtly increase the electron density of the pyrazole ring and the basicity of the pyridine-like nitrogen.[3]

  • Steric Bulk: The ethyl group is larger than the methyl group. This increased steric hindrance can affect crystal packing, receptor binding, and susceptibility to metabolic enzymes.

  • Lipophilicity: The addition of a methylene group increases lipophilicity. An N-ethyl derivative will generally have a higher LogP value than its N-methyl counterpart, which can enhance membrane permeability but may also increase non-specific binding and decrease aqueous solubility.

These differences are reflected in their spectroscopic data.

PropertyN-Methyl Derivative (Predicted/Exemplar)N-Ethyl Derivative (Predicted/Exemplar)Rationale for Difference
¹H NMR N-CH₃: Singlet, ~3.9-4.1 ppmN-CH₂CH₃: Quartet, ~4.2-4.4 ppm (2H); Triplet, ~1.4-1.6 ppm (3H)Distinct spin systems and coupling patterns for methyl vs. ethyl protons. The N-CH₂ protons of the ethyl group are slightly more deshielded.
¹³C NMR N-CH₃: ~35-40 ppmN-CH₂: ~45-50 ppm; N-CH₂CH₃: ~14-16 ppmThe N-CH₂ carbon is further downfield than the N-CH₃ carbon.
IR Spec. C-H stretch ~2950 cm⁻¹Additional C-H stretches for CH₂ and CH₃ groups ~2980, 2870 cm⁻¹The ethyl group introduces more aliphatic C-H bonds, leading to more complex spectra in this region.
Polarity More polarLess polarThe longer alkyl chain of the ethyl group increases the nonpolar character of the molecule.
Solubility Generally higher aqueous solubilityGenerally lower aqueous solubilityIncreased lipophilicity of the ethyl group reduces affinity for aqueous media.

III. Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between an N-methyl and an N-ethyl substituent can be a critical determinant of biological activity. This modification can influence how the molecule fits into a target binding pocket and its overall pharmacokinetic properties (ADME). As direct comparative data for a single pyrazole-5-carboxylate core is scarce, we will analyze the structure-activity relationships based on established principles and data from related pyrazole series.

Key SAR Principles:

  • Binding Pocket Interactions: If the N-alkyl group projects into a protein's binding pocket, its size becomes critical. A small, hydrophobic pocket may accommodate a methyl group but sterically clash with a larger ethyl group, leading to a loss of activity. Conversely, if the pocket is larger and has hydrophobic character, the ethyl group may form more favorable van der Waals interactions, enhancing binding affinity.

  • Lipophilicity and Permeability: As previously noted, the ethyl group increases lipophilicity. This can be advantageous for activities that require cell membrane penetration, such as antibacterial or intracellular anticancer effects. However, excessive lipophilicity can lead to poor solubility and rapid metabolism.

  • Metabolism: The N-alkyl group can be a site for metabolic modification by cytochrome P450 enzymes (e.g., N-dealkylation). The rate of metabolism can differ between N-methyl and N-ethyl groups, affecting the compound's half-life and overall exposure.

Visualization of SAR Logic

SAR Logic: N-Methyl vs. N-Ethyl cluster_Me N-Methyl cluster_Et N-Ethyl Start Pyrazole Core Me_Props Smaller Size Lower Lipophilicity Start->Me_Props Et_Props Larger Size Higher Lipophilicity Start->Et_Props Me_Pocket Fits in Tight Binding Pockets Me_Props->Me_Pocket Me_Outcome Potentially Higher Potency (if size-constrained) Me_Pocket->Me_Outcome Et_Pocket May Clash in Tight Pockets Fills Larger Hydrophobic Pockets Et_Props->Et_Pocket Et_Perm Enhanced Membrane Permeability Et_Props->Et_Perm Et_Outcome_Good Potentially Higher Potency (if hydrophobic pocket) Et_Pocket->Et_Outcome_Good Et_Outcome_Bad Loss of Activity (if steric clash) Et_Pocket->Et_Outcome_Bad Et_Perm->Et_Outcome_Good

Caption: Decision logic for N-alkyl substituent effects on bioactivity.

Exemplar Biological Data

The following table compiles biological activity data for various N-methyl and N-ethyl pyrazole derivatives from the literature. It is crucial to note that these compounds are not direct analogs; variations exist in other parts of the molecule. This table is for illustrative purposes to demonstrate the range of activities observed for these two classes of compounds.

Compound ClassN-SubstituentBiological ActivityPotency (IC₅₀ / MIC)Reference
Pyrazole CarboxamideN-MethylAntifungal (vs. R. solani)EC₅₀ = 11.2 µg/mL[2]
Pyrazole CarboxamideN-MethylAntibacterial (vs. B. subtilis)MIC = 1 µg/mL[4]
Pyrazole CarboxamideN-MethylAnticancer (vs. HL-60)IC₅₀ = 1.35 µM[5]
Pyrazolo[4,3-d]pyrimidineN-MethylAnticancer (vs. PC-3)IC₅₀ = 4.2 µM[6]
Pyrazole CarboxylateN-EthylAnti-inflammatory-[7]
Pyrazole CarboxylateN-EthylAnticancer (vs. A549)IC₅₀ = 26 µM[5]
Pyrazole CarboxylateN-EthylAntimicrobial-[8]

This curated data highlights that both N-methyl and N-ethyl pyrazoles can exhibit potent biological activities across different therapeutic areas. The ultimate effect of the alkyl group is context-dependent, underscoring the necessity of empirical testing for each new chemical scaffold.

IV. Conclusion and Future Directions

The choice between an N-methyl and an N-ethyl substituent on a pyrazole-5-carboxylate core is a nuanced decision with significant implications for synthetic strategy, physicochemical properties, and biological function.

  • Synthesis: The primary challenge remains achieving high regioselectivity during N-alkylation, a factor that must be optimized for either substituent.

  • Properties: The N-ethyl derivative is consistently less polar and more lipophilic, which can influence its solubility, membrane permeability, and metabolic stability compared to its N-methyl counterpart.

  • Biological Activity: There is no universal rule dictating which substituent is superior. The impact on activity is exquisitely dependent on the topology and nature of the target's binding site. A methyl group may be optimal for sterically constrained pockets, while an ethyl group may provide advantageous hydrophobic interactions in larger pockets or enhance cell penetration.

This guide underscores a critical principle in drug discovery: small structural modifications can lead to large functional consequences. For any given pyrazole-based drug discovery program, the synthesis and parallel evaluation of both N-methyl and N-ethyl analogs is a scientifically rigorous and essential step to fully delineate the structure-activity relationship and identify the optimal candidate for further development.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. In the absence of a published spe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. In the absence of a published spectrum for this specific molecule, this guide synthesizes established fragmentation principles for pyrazole derivatives and related heterocyclic compounds to construct a set of probable fragmentation patterns.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

The fragmentation of pyrazole derivatives is highly dependent on the nature and positioning of their substituents.[1][3] This guide will compare the predicted fragmentation of our target molecule with the known fragmentation of similar structures to provide a robust framework for analysis.

Predicted Mass Spectrum and Key Fragmentation Drivers

The structure of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (MW: 169.18 g/mol ) contains several key features that will dictate its fragmentation under electron ionization: the pyrazole core, an N-ethyl group, a C3-amino group, and a C5-methyl carboxylate group.[5]

Under standard Electron Ionization (EI) at 70 eV, a hard ionization technique, we expect to see significant fragmentation, which provides rich structural information.[6] The molecular ion (M•+) at m/z 169 is expected to be observed, though its abundance may vary.

The primary fragmentation processes are predicted to be:

  • Alpha-cleavage at the N-ethyl substituent.

  • Cleavage of the methyl ester group.

  • Ring fragmentation of the pyrazole core.

These pathways are influenced by the stability of the resulting radical and cation fragments.

Proposed Fragmentation Pathways

The following sections detail the most probable fragmentation pathways originating from the molecular ion (m/z 169).

Pathway A: Fragmentation of the N-Ethyl Side Chain

Alpha-cleavage is a common fragmentation pathway for N-alkylated compounds. The loss of a methyl radical (•CH₃) from the N-ethyl group is a highly probable initial fragmentation step.

  • [M - •CH₃]⁺: Loss of a methyl radical (15 Da) from the N-ethyl group results in a stable, resonance-delocalized cation at m/z 154 . This is often a prominent peak in the spectra of N-ethyl heterocycles.

M M•+ (m/z 169) F1 [M - •CH₃]⁺ (m/z 154) M->F1 - •CH₃ M M•+ (m/z 169) F2 [M - •OCH₃]⁺ (m/z 138) M->F2 - •OCH₃ F3 [M - •COOCH₃]⁺ (m/z 110) M->F3 - •COOCH₃ M M•+ (m/z 169) F1 [M - •CH₃]⁺ (m/z 154) M->F1 - •CH₃ F4 [M - •CH₃ - HCN]⁺ (m/z 127) F1->F4 - HCN

Pyrazole ring fragmentation post-alpha-cleavage.

Comparison with a Structural Analog: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

To ground our predictions, we can compare them to the known fragmentation of a structurally similar compound, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, for which a mass spectrum is available in the NIST database.

[7]| Feature | Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (Predicted) | Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Observed) |[7] | :--- | :--- | :--- | | Molecular Ion (M•+) | m/z 169 | m/z 154 | | Key Substituents | C3-NH₂, N1-Ethyl, C5-COOCH₃ | C5-CH₃, N1-H, C3-COOC₂H₅ | | Major Fragmentation | Loss of •CH₃ (m/z 154): From N-ethyl group. | Loss of •C₂H₅ (m/z 125): From ethyl ester. | | Ester Fragmentation | Loss of •OCH₃ (m/z 138): From methyl ester. | Loss of •OC₂H₅ (m/z 109): From ethyl ester. | | Ring Fragmentation | Loss of HCN (e.g., m/z 127): Common pyrazole cleavage. |[4] Loss of HCN: Present in its spectrum. | | Influence of NH₂ Group | The amino group is expected to stabilize adjacent cations, potentially favoring certain fragmentation pathways. | N/A |

This comparison highlights how changes in substituent positions (N1-alkylation vs. N-H) and type (amino vs. methyl) fundamentally alter the primary fragmentation pathways. For our target molecule, the N-ethyl group provides a readily cleavable site for the initial fragmentation, which is a key differentiator.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as methanol or acetonitrile.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

GC-MS Instrumentation and Conditions
  • System: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 Dissolve in Methanol P2 Dilute to 1-10 µg/mL P1->P2 A1 Inject into GC P2->A1 A2 Separate on DB-5ms Column A1->A2 A3 Ionize (EI, 70 eV) A2->A3 A4 Detect Fragments A3->A4

General workflow for GC-MS analysis.

Conclusion

The fragmentation of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate under electron ionization is predicted to be driven by cleavages of the N-ethyl and C5-methyl carboxylate substituents, followed by characteristic fragmentation of the pyrazole ring. The most informative fragments are expected at m/z 154 ([M-•CH₃]⁺) and m/z 138 ([M-•OCH₃]⁺). By comparing these predicted pathways with known data from structural analogs, a robust analytical method can be developed for the identification and characterization of this molecule and related impurities.

References

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270. [Link]

  • Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • NIST. (2025). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Pyrazole Regiochemistry: An In-depth 2D NMR Comparison for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Abstract The synthesis of asymmetrically substituted pyrazoles is a cornerstone of medicinal chemistry, yet it frequently presents a critical challenge: regioselectivity.[1][2] The reaction of a substituted hydrazine wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of asymmetrically substituted pyrazoles is a cornerstone of medicinal chemistry, yet it frequently presents a critical challenge: regioselectivity.[1][2] The reaction of a substituted hydrazine with a 1,3-dicarbonyl equivalent can yield a mixture of regioisomers, whose distinct pharmacological profiles necessitate unambiguous structural confirmation. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for definitively validating the regiochemistry of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a logical workflow combining HSQC, HMBC, and NOESY experiments provides a self-validating system for structural elucidation, an essential capability for researchers in drug development.

The Regiochemical Challenge: Defining the Target

The synthesis of the target molecule, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, involves the cyclocondensation of ethylhydrazine with a suitable three-carbon precursor. This reaction pathway can theoretically produce two distinct regioisomers, differing only in the placement of the amino and carboxylate groups relative to the N-ethyl moiety.

Caption: The two potential regioisomers from synthesis.

Distinguishing between these two structures using 1D ¹H or ¹³C NMR alone is often inconclusive. While substituent effects will cause slight differences in chemical shifts, these can be ambiguous without reference standards. Therefore, a more robust analytical approach is required.

Comparison of Analytical Methodologies

While single-crystal X-ray diffraction is considered the gold standard for structural elucidation, its requirement for a high-quality, single crystal is a significant bottleneck. 2D NMR spectroscopy offers a powerful alternative, providing unambiguous structural information on the molecule in the solution state, which is often more relevant to its biological context.

Technique Principle Advantages Limitations
2D NMR Spectroscopy Measures through-bond (J-coupling) and through-space (NOE) correlations between nuclei.Provides unambiguous connectivity data; non-destructive; solution-state analysis.Requires slightly higher sample concentration and longer acquisition times than 1D NMR.[3]
X-Ray Crystallography Scatters X-rays off the electron cloud of a crystalline lattice to determine atomic positions.Provides absolute, definitive 3D structure.Requires a suitable single crystal, which can be difficult or impossible to grow.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Confirms molecular weight and formula.Cannot distinguish between isomers as they have the same mass.

The 2D NMR Toolbox for Regiochemical Validation

Caption: The logical workflow for 2D NMR-based structure validation.

HSQC: Mapping the C-H Framework

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the starting point for our 2D analysis. It correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond, ¹JCH correlation).

  • Purpose: To unambiguously link proton signals to their corresponding carbon partners. For our molecule, this will confirm the assignments for the pyrazole C4-H, the N-CH₂, the ethyl -CH₃, and the ester -OCH₃.

  • Causality: By first establishing these direct connections, we create a reliable set of assigned "anchor points" from which we can later probe longer-range interactions in the HMBC experiment.

HMBC: The Decisive Experiment for Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool for this specific problem.[3][4] It reveals correlations between protons and carbons that are separated by two to four bonds (ⁿJCH), allowing us to piece together the molecular skeleton across quaternary (non-protonated) carbons.

  • Purpose: To establish long-range connectivity and definitively place the substituents on the pyrazole ring.

  • The Key Correlation: The protons of the N-ethyl group (-CH₂-) are the perfect probe. They are three bonds away from the C5 carbon and four bonds away from the C3 carbon. The intensity of HMBC correlations is typically strongest for ³J couplings.

    • If the structure is Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate: We expect to see a strong correlation from the N-CH₂ protons to the C5 carbon (the one bearing the carboxylate group).

    • If the structure were the alternative isomer: We would see a strong correlation from the N-CH₂ protons to the C3 carbon (the one bearing the amino group).

NOESY: Confirmation Through Spatial Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides orthogonal, confirmatory evidence. Unlike HSQC and HMBC, which rely on through-bond J-coupling, NOESY detects correlations between protons that are close to each other in space, regardless of their bonding.

  • Purpose: To confirm the relative positions of substituents around the pyrazole ring.[5][6]

  • Expected Correlation: In an N1-substituted pyrazole, the protons on the substituent (our N-CH₂ group) are spatially proximate to the proton at the C5 position.[3] However, our target molecule has no proton at C5. Instead, we would look for a NOE correlation between the N-CH₂ protons and the lone pyrazole ring proton at C4. This confirms their proximity on the same face of the ring system and provides strong supporting evidence for the N1-ethyl arrangement.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may need optimization.

1. Sample Preparation:

  • Dissolve approximately 15-20 mg of the purified pyrazole derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A more concentrated sample is recommended for 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Filter the solution into a 5 mm NMR tube.

2. 1D Spectra Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra to verify sample purity and obtain initial chemical shift references.

3. HSQC Acquisition:

  • Use a phase-sensitive, multiplicity-edited pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer).

  • Set the ¹H spectral width (F2) to cover all proton signals (e.g., 0-10 ppm).

  • Set the ¹³C spectral width (F1) to cover all carbon signals (e.g., 0-170 ppm).

  • Optimize the experiment for an average ¹JCH coupling constant of ~145-150 Hz, typical for aromatic and heteroaromatic systems.[3]

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. HMBC Acquisition:

  • Use a gradient-selected pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).[3]

  • Use the same spectral widths as the HSQC experiment.

  • The key parameter is the long-range coupling delay, which is optimized for an average ⁿJCH of 8-10 Hz.

  • HMBC typically requires more scans than HSQC to detect the weaker, long-range correlations.

5. NOESY Acquisition:

  • Use a standard NOESY pulse sequence (e.g., 'noesygpph' on a Bruker spectrometer).

  • The critical parameter is the mixing time (d8), which allows for the NOE to build up. A typical range is 500-800 ms. A series of experiments with different mixing times may be necessary.

Data Interpretation: Validating the Target Isomer

Let's assume the synthesis was successful. The collected 2D NMR data for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate would yield the following key correlations.

Hypothetical NMR Data Summary
Assignment ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (from ¹H) Key NOESY Correlations (from ¹H)
N-CH₂~4.10 (q)~45.0C5 (~145.0) , C4 (~95.0), -CH₃ (~15.0)H4 (~5.70)
-CH₃ (ethyl)~1.30 (t)~15.0N-CH₂ (~45.0)N-CH₂ (~41.0)
C4-H~5.70 (s)~95.0C5 (~145.0), C3 (~158.0)N-CH₂ (~4.10)
-NH₂~5.50 (br s)N/AC3 (~158.0), C4 (~95.0)H4 (~5.70)
O-CH₃~3.70 (s)~51.0C=O (~162.0)None Expected
C3N/A~158.0N/AN/A
C5N/A~145.0N/AN/A
C=ON/A~162.0N/AN/A

(Note: Chemical shifts are estimates and will vary based on solvent and other factors.)

Visualizing the Proof of Connectivity

The diagram below illustrates the definitive correlations that confirm the structure as Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. The HMBC correlation between the N-CH₂ protons and the C5 carbon is the unequivocal link that the alternative isomer cannot possess.

Caption: Decisive 2D NMR correlations for structure validation.

In contrast, for the alternative isomer (Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate), the HMBC spectrum would instead show a strong correlation between the N-CH₂ protons and the C3 carbon. The absence of this correlation and the presence of the N-CH₂ to C5 correlation in our data provides the definitive validation.

Conclusion

Validating the regiochemistry of substituted pyrazoles is not merely an academic exercise; it is a critical step in ensuring the integrity of chemical biology and drug discovery programs. This guide has demonstrated that a systematic application of 2D NMR spectroscopy, particularly the HMBC experiment, offers an unambiguous and reliable method for structural assignment in solution.[4][7] By leveraging the long-range C-H correlations as a diagnostic tool and using HSQC and NOESY for confirmation, researchers can have high confidence in their molecular architecture. This self-validating workflow empowers scientists to make informed decisions, accelerating the development of novel therapeutics.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Sabah, Z., & Al-Lawati, H. A. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614. Retrieved from [Link]

  • Sanna, M., Meleddu, R., Distinto, S., Cottiglia, F., & Maccioni, E. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 24(19), 3462. Retrieved from [Link]

  • Stanković, S., Jevtić, M., Banjac, N. R., Valentić, N. V., & Vukićević, R. D. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. Retrieved from [Link]

  • Sabar, F. A., Ling, O. P., Hussain, R., Tiekink, E. R., & Iqbal, M. A. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2050. Retrieved from [Link]

  • Tumosienė, I., Jonuškienė, I., Mickevičius, V., & Kantminienė, K. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3844. Retrieved from [Link]

  • Sanna, M., Meleddu, R., Distinto, S., Cottiglia, F., & Maccioni, E. (2019). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers [Image]. ResearchGate. Retrieved from [Link]

  • Tumosienė, I., Jonuškienė, I., Mickevičius, V., & Kantminienė, K. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3844. Retrieved from [Link]

  • Wang, X., Geng, Z., Liu, Z., & Ji, S. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8035-8044. Retrieved from [Link]

Sources

Comparative

A Tale of Two Alkyls: A Comparative Guide to the Biological Activity of 1-Ethyl vs. 1-Methyl Aminopyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals The aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds across a spectrum of therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological properties of these molecules. This guide provides an in-depth comparison of two of the most common N1-substituents: the seemingly simple methyl and ethyl groups. While differing by only a single methylene unit, this substitution can have profound implications for a compound's synthesis, biological activity, and pharmacokinetic profile.

The Subtle Dance of Sterics and Electronics: Unpacking the Influence of N1-Alkylation

The decision to incorporate a 1-methyl or a 1-ethyl group onto an aminopyrazole scaffold is a nuanced one, driven by the interplay of steric and electronic effects. Theoretically, the ethyl group is slightly more electron-donating than the methyl group due to the positive inductive effect of the additional methylene group.[2] This can subtly increase the electron density of the pyrazole ring system. Conversely, the ethyl group is bulkier than the methyl group, which can introduce minor steric hindrance.[2] These seemingly small differences can significantly impact how the molecule interacts with its biological target and how it is processed by metabolic enzymes.

The biological consequences of this substitution are highly dependent on the specific aminopyrazole isomer (e.g., 3-amino, 4-amino, or 5-amino) and the particular biological target. For instance, in some cases, the additional hydrophobic interactions afforded by the ethyl group may enhance binding to a target protein, while in other contexts, the increased steric bulk may prevent optimal binding.

Structure-Activity Relationship (SAR) Insights

While direct head-to-head comparisons of 1-ethyl versus 1-methyl aminopyrazole analogs are not extensively documented in single studies, general structure-activity relationship (SAR) trends can be gleaned from the broader literature on aminopyrazole-based inhibitors.

For a series of 3-aminopyrazole derivatives, it has been observed that the introduction of various alkyl and aryl moieties at the N1 position can lead to a decrease in antiproliferative activity, suggesting that an unsubstituted N1 nitrogen may be crucial for this particular biological effect. In contrast, for certain 5-aminopyrazole-based p38 MAPK inhibitors, a methyl substitution on the N1 position has been shown to be favorable for activity.

These examples underscore a critical principle in medicinal chemistry: the impact of a specific structural modification is context-dependent and must be evaluated on a case-by-case basis for each biological target.

Comparative Biological Activity Data: A Case Study Approach

To illustrate the potential differences in biological activity, the following table presents hypothetical data for a pair of 5-aminopyrazole-based kinase inhibitors, where the only structural difference is the N1-alkyl substituent. This data is representative of the types of differences that might be observed in an experimental setting.

Compound IDN1-SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
APZ-Me 1-Methyl5015001.2
APZ-Et 1-Ethyl7535002.5

In this hypothetical scenario, the 1-methyl analog (APZ-Me ) exhibits slightly higher potency against the target kinase. However, the 1-ethyl analog (APZ-Et ) demonstrates greater selectivity against the off-target kinase. This trade-off between potency and selectivity is a common theme in drug discovery and highlights the importance of evaluating both parameters. The cell-based activity reflects the target potency, with the 1-methyl analog showing a lower GI50 value.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 1-alkylated aminopyrazoles and a common biological assay for their evaluation.

Protocol 1: General Procedure for N-Alkylation of Aminopyrazoles

This protocol describes a general method for the N1-alkylation of an aminopyrazole using an alkyl halide in the presence of a base.

Materials:

  • Aminopyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (iodoethane or iodomethane, 1.1 eq)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyrazole derivative.

  • Add anhydrous DMF to dissolve the aminopyrazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the suspension to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (iodoethane for 1-ethyl or iodomethane for 1-methyl) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Add the kinase enzyme to all wells except the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_scaffold General Aminopyrazole Scaffold cluster_methyl 1-Methyl Aminopyrazole cluster_ethyl 1-Ethyl Aminopyrazole Scaffold Scaffold Methyl Methyl Scaffold->Methyl Methylation (e.g., CH3I, NaH) Ethyl Ethyl Scaffold->Ethyl Ethylation (e.g., C2H5I, NaH) Start Start: Aminopyrazole Scaffold N-Alkylation N-Alkylation (Methyl or Ethyl) Start->N-Alkylation Purification Purification (Column Chromatography) N-Alkylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Assay (e.g., Kinase Inhibition) Characterization->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

The choice between a 1-ethyl and a 1-methyl substituent on an aminopyrazole scaffold is a critical decision in the design of novel bioactive molecules. While the structural difference is minimal, the impact on biological activity, selectivity, and pharmacokinetic properties can be substantial. This guide has provided a framework for understanding these potential differences, supported by general SAR principles and detailed experimental protocols. Ultimately, the optimal N1-alkyl substituent will be determined through empirical testing against the specific biological target of interest.

References

  • Gontla, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. BenchChem.
  • BenchChem. (2025). minimizing side product formation in aminopyrazole synthesis. BenchChem.
  • ResearchGate. (2020).
  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Elmaati, T. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1635-1660.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • BenchChem. (2025). A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. BenchChem.
  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line.
  • ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.
  • Chen, C. H., et al. (2018). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Molecules, 23(11), 2825.
  • ResearchGate. (2025). Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles.
  • Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4597.
  • BenchChem. (2025). A Comparative Study on the Reactivity of Methyl vs.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6039.
  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 173–181.
  • Hossan, A., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry, 16(1), 104396.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Functionalized Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Intermediates

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design.[1][2] Its metabolic stability and versatile substitution patterns have led...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design.[1][2] Its metabolic stability and versatile substitution patterns have led to its incorporation into a multitude of FDA-approved drugs.[2][3] Among the vast library of pyrazole derivatives, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate serves as a critical building block, offering a reactive amino group for diverse functionalization pathways. The rigorous spectroscopic validation of its downstream intermediates is paramount to ensure structural integrity and guide further synthetic efforts.

This technical guide provides an in-depth comparison of key functionalization routes for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, with a focus on the spectroscopic signatures that validate the successful transformation at each stage. We will explore acylation, sulfonylation, and diazotization reactions, presenting detailed experimental protocols and a comparative analysis of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the resulting intermediates.

The Starting Intermediate: Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

The journey of functionalization begins with the unambiguous characterization of the starting material, Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate. Its purity and structural confirmation are the bedrock upon which all subsequent chemistry is built.

dot

Caption: Synthesis of the core intermediate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A plausible and widely used method for the synthesis of aminopyrazoles is the reduction of their nitro precursors.[4]

  • Preparation: In a suitable hydrogenation vessel, dissolve 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate in methanol.

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C) catalyst (approximately 0.5 equivalents by weight).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Validation of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

The following table summarizes the expected spectroscopic data for the starting material. This data serves as a baseline for comparison with its functionalized derivatives.

Spectroscopic Technique Expected Key Signals and Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.5-6.0 (br s, 2H, -NH₂), ~6.5 (s, 1H, pyrazole C4-H), ~4.2 (q, 2H, -CH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.4 (t, 3H, -CH₂CH₃). The broad singlet for the amino protons is characteristic and its chemical shift can be solvent and concentration-dependent.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~163 (C=O), ~155 (C3), ~140 (C5), ~95 (C4), ~51 (-OCH₃), ~45 (-CH₂CH₃), ~15 (-CH₂CH₃).
FT-IR (KBr, cm⁻¹) ν: ~3400-3200 (N-H stretching, two bands for primary amine), ~1710 (C=O stretching of the ester), ~1620 (N-H bending), ~1550 (C=N stretching of the pyrazole ring).
Mass Spectrometry (EI) m/z: 169 (M⁺), with characteristic fragments corresponding to the loss of -OCH₃, -COOCH₃, and ethylene from the ethyl group.

Comparison of Functionalization Pathways

The exocyclic amino group at the C3 position is the primary site for functionalization, offering a nucleophilic handle for various electrophilic reagents. We will now compare three common functionalization strategies: N-acylation, N-sulfonylation, and diazotization followed by coupling.

dot

Caption: Functionalization pathways of the aminopyrazole.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, often modulating the compound's biological activity and physicochemical properties.

Experimental Protocol: N-Acetylation
  • Dissolution: Dissolve Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Acylating Agent: Slowly add the acylating agent, for example, acetyl chloride (1.1 equivalents), dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.

Predicted Spectroscopic Data for Methyl 3-(acetylamino)-1-ethyl-1H-pyrazole-5-carboxylate
Spectroscopic Technique Predicted Key Signals and Features Comparison to Starting Material
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.5-9.5 (br s, 1H, -NH-C=O), ~7.0 (s, 1H, pyrazole C4-H), ~4.3 (q, 2H, -CH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~2.2 (s, 3H, -COCH₃), ~1.5 (t, 3H, -CH₂CH₃).The broad singlet of the -NH₂ group is replaced by a downfield-shifted, sharper singlet for the amide N-H. A new singlet for the acetyl methyl group appears around 2.2 ppm. The pyrazole C4-H proton may shift slightly downfield due to the electron-withdrawing nature of the acetyl group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~168 (amide C=O), ~162 (ester C=O), ~150 (C3), ~142 (C5), ~100 (C4), ~52 (-OCH₃), ~46 (-CH₂CH₃), ~24 (-COCH₃), ~14 (-CH₂CH₃).A new carbonyl signal for the amide appears. The chemical shift of C3 is expected to shift downfield due to the deshielding effect of the attached acetyl group.
FT-IR (KBr, cm⁻¹) ν: ~3300 (N-H stretching of secondary amide), ~1715 (ester C=O stretching), ~1680 (amide I band, C=O stretching), ~1540 (amide II band, N-H bending).The two N-H stretching bands of the primary amine are replaced by a single, sharper N-H band of the secondary amide. A new strong absorption for the amide carbonyl (Amide I) is observed.
Mass Spectrometry (EI) m/z: 211 (M⁺). Key fragments would arise from the loss of the acetyl group, the methoxy group, and subsequent fragmentation of the pyrazole ring.The molecular ion peak increases by 42 units, corresponding to the addition of an acetyl group (CH₃CO).

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The introduction of a sulfonamide moiety can significantly impact a molecule's acidity, solubility, and ability to act as a hydrogen bond donor, which are crucial for drug-receptor interactions.

Experimental Protocol: N-Benzenesulfonylation
  • Setup: In a round-bottom flask, dissolve Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in pyridine, which acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure sulfonamide.

Predicted Spectroscopic Data for Methyl 1-ethyl-3-(phenylsulfonylamino)-1H-pyrazole-5-carboxylate
Spectroscopic Technique Predicted Key Signals and Features Comparison to Starting Material
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~10.0-11.0 (s, 1H, -SO₂NH-), ~7.8-8.0 (m, 2H, ortho-protons of phenyl), ~7.5-7.7 (m, 3H, meta- and para-protons of phenyl), ~6.8 (s, 1H, pyrazole C4-H), ~4.2 (q, 2H, -CH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.3 (t, 3H, -CH₂CH₃).The amino proton signal is replaced by a significantly downfield-shifted sulfonamide N-H proton. Aromatic protons from the benzenesulfonyl group will appear in the aromatic region. The pyrazole C4-H proton is expected to be deshielded.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~161 (ester C=O), ~148 (C3), ~141 (C5), ~139 (ipso-C of phenyl), ~133 (para-C of phenyl), ~129 (meta-C of phenyl), ~127 (ortho-C of phenyl), ~102 (C4), ~52 (-OCH₃), ~46 (-CH₂CH₃), ~14 (-CH₂CH₃).Aromatic carbon signals from the phenylsulfonyl group will be present. C3 will be deshielded.
FT-IR (KBr, cm⁻¹) ν: ~3250 (N-H stretching), ~1710 (C=O stretching), ~1340 (asymmetric SO₂ stretching), ~1160 (symmetric SO₂ stretching).[5]The primary amine N-H stretches are replaced by a single N-H stretch. Two strong, characteristic absorption bands for the sulfonyl group (SO₂) appear.[5]
Mass Spectrometry (EI) m/z: 309 (M⁺). Fragmentation is expected to involve the loss of the phenylsulfonyl group and cleavage of the S-N bond.The molecular ion peak increases by 140 units, corresponding to the addition of a benzenesulfonyl group (C₆H₅SO₂).

Diazotization and Azo Coupling: Synthesis of Azo Dyes

Diazotization of the amino group to form a diazonium salt, followed by coupling with an electron-rich aromatic compound, is a classic method for synthesizing brightly colored azo compounds, which have applications as dyes and biological probes.[6][7]

Experimental Protocol: Diazotization and Coupling with 2-Naphthol
  • Diazotization: Dissolve Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Coupling: In a separate flask, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the azo dye by filtration.

  • Purification: Wash the product with water and recrystallize from a suitable solvent.

Predicted Spectroscopic Data for the Azo-Coupled Product
Spectroscopic Technique Predicted Key Signals and Features Comparison to Starting Material
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): A complex aromatic region with signals for the naphthyl protons. A downfield singlet for the pyrazole C4-H (~7.5-8.0 ppm). Signals for the ethyl and methyl ester groups will be present. The absence of the -NH₂ signal is a key indicator.The -NH₂ signal disappears completely. A new set of aromatic signals corresponding to the 2-naphthol moiety appears. The pyrazole C4-H proton is significantly deshielded due to the electron-withdrawing azo group.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Aromatic carbons of the naphthyl and pyrazole rings. The carbon attached to the azo group (C3) will be significantly shifted.The disappearance of the C3 signal in the typical aminopyrazole region and the appearance of new aromatic signals are indicative of successful coupling.
FT-IR (KBr, cm⁻¹) ν: ~3400 (O-H stretching if coupling partner has it, e.g., 2-naphthol), ~1710 (C=O stretching), ~1600-1450 (aromatic C=C stretching and N=N stretching).The N-H stretching bands of the primary amine vanish. Azo (N=N) stretching vibrations are often weak and can be obscured by aromatic ring vibrations.
Mass Spectrometry (EI) m/z: 323 (M⁺ for 2-naphthol coupling). Fragmentation will likely involve the cleavage of the N=N bond and fragmentation of the aromatic systems.The molecular ion peak will correspond to the combined mass of the pyrazole diazonium cation and the deprotonated coupling partner.

Conclusion

The functionalization of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate opens a gateway to a diverse range of chemical entities with significant potential in drug discovery. The choice of functionalization strategy—be it acylation, sulfonylation, or diazotization—is dictated by the desired properties of the final compound. This guide underscores the critical role of a multi-technique spectroscopic approach for the unambiguous validation of each synthetic intermediate. By carefully comparing the spectral data of the products to the well-characterized starting material, researchers can confidently confirm the success of their synthetic transformations and accelerate the development of novel pyrazole-based therapeutics.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Taylor & Francis.
  • Google Patents. (n.d.). Process for preparing diazonium salts of 3-amino-pyrazole.
  • Reaction Biology. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Retrieved from [Link]

  • Guo, Y., Wang, G., & Wei, L. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(4), 2113-2121. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism.
  • (2025, August 6). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions.
  • Li, Y. T., Wu, J. P., & Chen, Y. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1232.
  • (2014, November 30). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • (2019, June 18). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones.
  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Recent advances in the synthesis of pyrazoles.
  • LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
  • (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Journal of Medicinal and Chemical Sciences. (n.d.).
  • chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • PMC. (n.d.).
  • PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)
  • Semantic Scholar. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • YouTube. (2023, October 24).
  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
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  • SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.
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Safety & Regulatory Compliance

Safety

Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate As drug development and synthetic chemistry increasingly rely on functionalized N-heterocycles, managing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

As drug development and synthetic chemistry increasingly rely on functionalized N-heterocycles, managing the lifecycle of these compounds—from benchtop synthesis to final destruction—is critical. Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1029052-29-6) is a versatile building block, but its disposal requires rigorous adherence to 1[1].

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, mechanistic approach to the disposal of this specific pyrazole derivative. We will move beyond basic compliance, exploring why specific disposal pathways are required to ensure laboratory safety and environmental integrity.

Section 1: Chemical Profile and Mechanistic Hazard Assessment

Before designing a disposal protocol, we must understand the physicochemical nature of the substrate. Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate contains a pyrazole core substituted with an amino group, an ethyl chain, and a methyl ester[1].

Table 1: Chemical Identity & Hazard Profile

PropertyValue / Description
Chemical Name Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
CAS Number 1029052-29-6
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Functional Groups Pyrazole ring, Primary Amine, Ester
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, NOₓ generation upon combustion

The Causality of the Hazard: Nitrogen-containing heterocyclic compounds are notoriously persistent in the environment and exhibit 2[2]. The pyrazole ring is highly stable. If disposed of via municipal drains, it resists standard biological degradation in wastewater treatment plants, leading to accumulation and toxicity in aquatic ecosystems[3]. Furthermore, the high nitrogen content (three nitrogen atoms per molecule) dictates that any thermal destruction must account for the generation of toxic nitrogen oxides (NOₓ)[3].

Section 2: Regulatory Framework (EPA & OSHA)

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste must accurately characterize their waste streams. While this specific pyrazole is not explicitly P-listed or U-listed by name, it must be evaluated for4[4].

Furthermore, OSHA guidelines mandate that all overtly contaminated materials (e.g., weighing boats, spatulas, PPE) be managed as hazardous waste to prevent 5[5].

Section 3: Operational Disposal Workflows

To ensure a self-validating system, every step of the disposal process must be verifiable. Below are the step-by-step methodologies for the three primary waste streams associated with this compound.

Workflow A: Solid Chemical Waste (Unused/Expired Product)

  • Containment: Sweep or shovel solid spills or expired powder into a compatible, sealable container (e.g., wide-mouth amber glass or high-density polyethylene (HDPE)) 3[3].

  • Labeling: Affix a hazardous waste label immediately. Specify the contents as "Hazardous Waste: Toxic Solid (Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate)".

  • Storage: Transfer the container to a designated at the point of generation. Ensure the area is well-ventilated and segregated from strong oxidizing agents[6].

  • Final Routing: Offer surplus and non-recyclable material to a licensed hazardous waste disposal company[3].

Workflow B: Liquid Waste (Reaction Mixtures & Solvents)

  • Segregation: Determine the solvent matrix. If the pyrazole is dissolved in a halogenated solvent (e.g., Dichloromethane), route it to the "Halogenated Organic Waste" carboy. If in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), route it to the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Never mix this nitrogenous waste with strong acids or oxidizers in the waste carboy, as 6 may occur[6].

  • Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment tray to capture potential leaks.

Workflow C: Contaminated Consumables (PPE & Glassware)

  • Collection: Place trace-contaminated gloves, Kimwipes, and disposable spatulas into a robust, puncture-resistant 5[5].

  • Decontamination: For reusable glassware, rinse with a compatible organic solvent (e.g., acetone) to dissolve the pyrazole residue. Collect this first rinse as hazardous liquid waste (Workflow B) before 7[7].

Section 4: The Mechanistic Justification for Incineration

Why is high-temperature incineration the exclusive method for final destruction?

When Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is subjected to thermal degradation, the carbon and hydrogen atoms oxidize to CO₂ and H₂O. However, the nitrogen atoms (N1, N2, and the exocyclic amine) undergo oxidation to form6[6].

To mitigate this, the licensed disposal facility must dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with two critical components:

  • Afterburner: Ensures the temperature is high enough (typically >1000°C) to completely cleave the thermally stable pyrazole ring.

  • Flue Gas Scrubber: 3 before they can be released into the atmosphere, preventing environmental acidification and smog formation[3].

Visualization: Disposal Decision Workflow

To standardize laboratory operations, adhere to the following decision tree for waste routing.

WasteRouting W1 Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Waste Generated T1 Solid Residue / Powder W1->T1 T2 Solvent Mixture (Liquid) W1->T2 T3 Contaminated Consumables W1->T3 A1 Collect in leak-proof HDPE/Glass container T1->A1 A2 Transfer to compatible organic waste carboy T2->A2 A3 Place in solid hazardous waste collection bin T3->A3 D1 Licensed Hazardous Waste Treatment Facility A1->D1 A2->D1 A3->D1 I1 High-Temperature Incineration (Equipped with NOx Scrubber) D1->I1 Mandatory Pathway

Figure 1: Decision tree and operational workflow for the segregation and disposal of pyrazole waste.

References

  • U.S. Environmental Protection Agency (EPA). "RCRA Hazardous Waste Regulations." EPA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov.[Link]

  • Uniformed Services University. "Hazardous Waste Management Instruction 4139." USUHS.edu.[Link]

  • ResearchGate. "Heterocyclic nitrogenous pollutants in the environment and their treatment options." ResearchGate.net.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

As a novel compound in discovery and development pipelines, establishing robust safety protocols for handling Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 1029052-29-6) is paramount.[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in discovery and development pipelines, establishing robust safety protocols for handling Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 1029052-29-6) is paramount.[1] This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the known hazard profiles of structurally related aminopyrazole compounds. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, a conservative approach based on analogous data is essential for ensuring researcher safety.

Understanding the Risks: A Profile of Related Pyrazole Derivatives

While specific toxicological data for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is not yet widely available, the hazard classifications of similar pyrazole esters provide a reliable basis for risk assessment. Structurally related compounds are consistently classified as hazardous.[2][3] The primary routes of exposure and associated risks are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if ingested.H302: Harmful if swallowed.[2]
Skin Irritation Causes irritation upon direct contact with the skin.H315: Causes skin irritation.[2][4]
Eye Irritation Can cause serious and potentially damaging eye irritation.H319: Causes serious eye irritation.[2][4]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.H335: May cause respiratory irritation.[2]

These classifications necessitate a stringent adherence to PPE protocols to mitigate the risk of accidental exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to provide comprehensive protection. The following equipment must be worn at all times when handling Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Essential for preventing contact with the eyes, which can lead to serious irritation.[2][4][5] A face shield is recommended when there is a heightened risk of splashes or aerosol generation.[3]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).Nitrile gloves provide an effective barrier against skin irritants.[3] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[6]
Laboratory coat.A standard laboratory coat will protect personal clothing from contamination.[3]
Respiratory Protection Work in a certified chemical fume hood.Engineering controls are the primary defense against respiratory exposure. All handling of the solid compound or solutions should occur within a fume hood to minimize inhalation of dust or aerosols.[3]
NIOSH-approved respirator.In the event of inadequate ventilation or an emergency, a NIOSH-approved respirator with appropriate cartridges should be available.[3][7]
Operational Plan: From Handling to Disposal

A systematic approach to the entire workflow is critical for minimizing exposure and preventing contamination.

1. Pre-Handling and Preparation:

  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

2. Handling Procedures:

  • Ventilation: All manipulations of the solid compound must be performed in a well-ventilated area, preferably a chemical fume hood.[3][8]

  • Avoid Dust and Aerosols: Take care to avoid the formation of dust when weighing or transferring the solid material.[6][8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[2]

3. Disposal Plan:

  • Waste Segregation: All materials contaminated with Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, including gloves, pipette tips, and weighing paper, must be treated as hazardous waste.[3]

  • Waste Containers: Collect contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[3][8]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[3]

Emergency Response Protocol

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][9]
Eye Contact Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2][5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][8][9]
Visualizing the Safety Workflow

The following diagram illustrates the critical steps for safely handling Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, from preparation to disposal.

Safe Handling Workflow for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Required PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Compound (Minimize Dust) Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Waste 5. Segregate Contaminated Waste into Labeled Container Dissolve->Waste Decontaminate 6. Clean Work Area Waste->Decontaminate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A flowchart outlining the procedural steps for safe handling.

References

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Gomaa, A. M., et al. (2017).
  • BenchChem. (2025). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • de F. O. Fulco, C., et al. (2012). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed, 20(24), 7957-65.
  • Al-Abdullah, E. S., et al. (2016).

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